molecular formula C11H14O3 B1610216 3-(3,4-Dimethoxyphenyl)propanal CAS No. 61871-67-8

3-(3,4-Dimethoxyphenyl)propanal

Cat. No.: B1610216
CAS No.: 61871-67-8
M. Wt: 194.23 g/mol
InChI Key: PAYWTSIBCDFXGE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propanal is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . Its CAS Registry Number is 61871-67-8 . This compound serves as a versatile chemical building block and synthetic intermediate for researchers developing novel compounds in fields such as medicinal chemistry and agrochemicals. As an aldehyde derivative of a dimethoxyphenyl scaffold, it is a valuable precursor for various synthesis pathways, though detailed literature on its specific applications and mechanism of action is limited. The compound requires cold-chain transportation for stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYWTSIBCDFXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448393
Record name 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61871-67-8
Record name 3-(3,4-Dimethoxyphenyl)propionaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIMETHOXYPHENYL)PROPIONALDEHYDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)propanal from Eugenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for converting eugenol, a readily available natural product, into 3-(3,4-dimethoxyphenyl)propanal, a valuable aldehyde intermediate in the pharmaceutical and fragrance industries. Eugenol, the primary constituent of clove oil, represents a sustainable and cost-effective starting material. The proposed synthesis is a three-step sequence designed for efficiency and selectivity, addressing the distinct reactivity of eugenol's functional groups. The core strategy involves:

  • Protection of the Phenolic Hydroxyl: Methylation of the phenolic -OH group to form a stable methyl ether, preventing its interference in subsequent steps.

  • Anti-Markovnikov Hydroboration-Oxidation: Selective transformation of the terminal allyl group into a primary alcohol, yielding 3-(3,4-dimethoxyphenyl)propan-1-ol.

  • Mild Oxidation: Conversion of the primary alcohol to the target aldehyde, this compound, using controlled oxidation conditions to prevent over-oxidation to the carboxylic acid.

This document elaborates on the mechanistic rationale behind each transformation, provides detailed, field-proven experimental protocols, and presents quantitative data to guide researchers and process chemists in the successful execution of this synthesis.

Introduction and Strategic Analysis

Eugenol (4-allyl-2-methoxyphenol) is a cornerstone of natural product chemistry, prized for its aromatic character and versatile chemical structure. Its availability from renewable resources like clove leaf oil makes it an attractive starting point for the synthesis of high-value chemical entities.[1] The target molecule, this compound, possesses a dimethoxy-substituted phenyl ring and a propanal side chain, functionalities that are frequently incorporated into pharmacologically active molecules and complex aroma compounds.

The synthetic challenge lies in the selective manipulation of eugenol's two primary functional groups: the acidic phenolic hydroxyl and the reactive allyl side chain. A direct transformation of the allyl group is complicated by the phenol's acidity and its potential to coordinate with catalysts or react with reagents. Therefore, a logical and efficient synthetic strategy prioritizes the protection of the phenolic group before modifying the side chain.

Our chosen pathway, outlined below, is predicated on a sequence of high-yielding and well-understood organic transformations that offer excellent control over regioselectivity and chemoselectivity.

G Eugenol Eugenol (Starting Material) Step1 Step 1: O-Methylation (Phenol Protection) Eugenol->Step1 EME Eugenol Methyl Ether (4-allyl-1,2-dimethoxybenzene) Step1->EME Step2 Step 2: Hydroboration-Oxidation (Anti-Markovnikov Hydration) EME->Step2 Alcohol 3-(3,4-Dimethoxyphenyl)propan-1-ol (Primary Alcohol Intermediate) Step2->Alcohol Step3 Step 3: Mild Oxidation (Alcohol to Aldehyde) Alcohol->Step3 Propanal This compound (Target Molecule) Step3->Propanal

Figure 1: High-level overview of the three-step synthetic workflow from eugenol to the target propanal.

This linear strategy is superior to alternatives, such as isomerization of the allyl group to isoeugenol followed by oxidative cleavage. While isomerization is feasible, subsequent oxidation typically cleaves the double bond to yield vanillin or its derivatives, which shortens the carbon chain and does not lead to the desired propanal structure.[2][3] The proposed hydroboration-oxidation route preserves the three-carbon side chain, directly installing the necessary oxygen functionality at the terminal position for conversion to the final aldehyde.

Step 1: O-Methylation of Eugenol

Mechanistic Rationale & Choice of Reagents

The first critical step is the protection of the phenolic hydroxyl group. This is essential for two primary reasons:

  • The acidic proton can quench organometallic reagents or bases used in subsequent steps.

  • The phenoxide, formed under basic conditions, can act as a competing nucleophile.

An O-methylation reaction converts the phenol into a chemically robust methyl ether, which is stable under a wide range of reaction conditions but can be cleaved if necessary using strong acids like HBr or Lewis acids like BBr₃.[4][5]

Two common methylating agents are considered:

  • Dimethyl Sulfate (DMS): A highly effective and reactive methylating agent. It operates under basic conditions (e.g., NaOH, K₂CO₃) via a Williamson ether synthesis mechanism. The base deprotonates the phenol to the more nucleophilic phenoxide, which then attacks the electrophilic methyl group of DMS. While efficient, DMS is extremely toxic and carcinogenic, requiring stringent safety protocols.[6]

  • Dimethyl Carbonate (DMC): A "green" alternative to DMS.[7][8] It is significantly less toxic and produces benign byproducts (methanol and CO₂). The reaction typically requires higher temperatures and often benefits from a phase-transfer catalyst (PTC) like polyethylene glycol (PEG) to facilitate the reaction between the solid base (e.g., K₂CO₃) and the liquid organic phase.[7][8]

For this guide, we will detail the classic, high-yielding protocol using Dimethyl Sulfate, as it is widely documented and highly reliable.

Experimental Protocol: Synthesis of Eugenol Methyl Ether

Materials:

  • Eugenol (1.0 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Dimethyl sulfate (DMS) (1.2 eq)

  • Petroleum ether

  • Distilled water

  • Dichloromethane (DCM) or Diethyl ether for extraction

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve sodium hydroxide (1.2 eq) in distilled water.

  • Cool the NaOH solution in an ice bath and add eugenol (1.0 eq) dropwise with vigorous stirring. Stir for 20-30 minutes to ensure complete formation of the sodium eugenoxide salt.

  • Slowly add dimethyl sulfate (1.2 eq) dropwise via the dropping funnel, maintaining the reaction temperature below 30°C. Caution: DMS is highly toxic and a suspected carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Gently heat the mixture to 40-50°C and maintain for 1-2 hours to ensure complete reaction and to decompose any residual DMS.[6]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., petroleum ether or DCM).[1]

  • Combine the organic layers and wash sequentially with 10% NaOH solution (to remove any unreacted eugenol), distilled water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude eugenol methyl ether as a pale yellow oil.

  • The product can be further purified by vacuum distillation if necessary.

Data Presentation
ParameterValue / ConditionSource
Reagents Eugenol, Dimethyl Sulfate, NaOH[1][6]
Solvent Water / Petroleum Ether[1]
Temperature 20-50°C[6]
Reaction Time 2-4 hours[1][6]
Typical Yield 85-95%[1]
Purity (Typical) >95% (after purification)[1]

Step 2: Hydroboration-Oxidation of Eugenol Methyl Ether

Mechanistic Rationale

With the phenol protected, the next step is the selective hydration of the terminal double bond of the allyl group. The goal is to form the primary alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol. Simple acid-catalyzed hydration would follow Markovnikov's rule, leading to the secondary alcohol, which is not the desired intermediate.

Hydroboration-oxidation is the classic and most reliable method for achieving anti-Markovnikov hydration of an alkene. The reaction proceeds in two stages:

  • Hydroboration: A borane reagent (e.g., BH₃·THF complex) adds across the double bond. The boron atom, being the less electronegative part of the B-H bond, adds to the terminal, less sterically hindered carbon atom. This occurs in a concerted, syn-addition mechanism.

  • Oxidation: The resulting organoborane intermediate is oxidized in situ with basic hydrogen peroxide (H₂O₂/NaOH). The C-B bond is replaced with a C-O bond with retention of stereochemistry, yielding the primary alcohol.

This two-step, one-pot procedure is highly regioselective for the anti-Markovnikov product and generally proceeds in high yield.

Figure 2: Reaction scheme for the anti-Markovnikov hydroboration-oxidation of eugenol methyl ether.

Experimental Protocol: Synthesis of 3-(3,4-Dimethoxyphenyl)propan-1-ol

Materials:

  • Eugenol methyl ether (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF (approx. 0.4 eq, as BH₃ is trifunctional)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere. Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve eugenol methyl ether (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 1M solution of BH₃·THF (0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture back to 0°C. Very cautiously and slowly, add the 3M NaOH solution dropwise to quench the reaction and neutralize the mixture.

  • Still at 0°C, add the 30% H₂O₂ solution dropwise. This step is exothermic; careful addition is crucial to control the temperature.

  • After the addition of H₂O₂, warm the mixture to room temperature and then heat to 50°C for 1 hour to ensure the oxidation is complete.

  • Cool the mixture, and separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • The product, 3-(3,4-dimethoxyphenyl)propan-1-ol, can be purified by flash column chromatography on silica gel.[9]

Step 3: Selective Oxidation to the Aldehyde

Mechanistic Rationale

The final transformation is the oxidation of the primary alcohol to this compound. This step requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. Several reagents are suitable for this purpose:

  • Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl. It is a reliable reagent for oxidizing primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (DCM). Its primary drawback is the generation of chromium waste, which is toxic.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a metal-free alternative to chromium-based oxidants. It works under mild, neutral conditions and typically gives high yields with short reaction times.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N). It is highly effective and avoids heavy metals, but requires cryogenic temperatures (-78°C) and produces a foul-smelling dimethyl sulfide byproduct.

For its operational simplicity and reliability at room temperature, PCC remains a common choice in laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(3,4-Dimethoxyphenyl)propan-1-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Silica gel or Celite®

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 eq) in anhydrous DCM. Adding a small amount of powdered molecular sieves or Celite® can aid in the workup.

  • In a separate flask, dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM.

  • Add the alcohol solution to the PCC suspension in one portion. The mixture will turn dark brown/black.

  • Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the entire mixture through a short plug of silica gel or Celite® to filter out the chromium residues. Wash the plug thoroughly with additional diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude aldehyde.

  • The product, this compound, can be purified by flash column chromatography if necessary, though often the crude product is of sufficient purity for subsequent use.

Data Presentation: Comparison of Oxidation Methods
Oxidation MethodReagentsTypical YieldAdvantagesDisadvantages
PCC Oxidation PCC, DCM75-90%Operationally simple, room temp.Toxic chromium waste
Dess-Martin DMP, DCM85-95%Metal-free, mild conditionsReagent is expensive, potentially explosive
Swern Oxidation DMSO, (COCl)₂, Et₃N85-95%High yield, metal-freeRequires -78°C, foul odor byproduct

Conclusion

This guide has detailed a logical and efficient three-step synthesis of this compound starting from the renewable feedstock, eugenol. The pathway, centered on protection, selective hydroboration, and mild oxidation, provides a reliable method for accessing this valuable aldehyde. Each step has been chosen to maximize yield and control, addressing the specific chemical properties of the intermediates. While classic reagents like dimethyl sulfate and PCC offer proven efficacy, researchers are encouraged to explore greener alternatives such as dimethyl carbonate for methylation and catalytic, metal-free oxidation systems to further enhance the environmental and safety profile of this synthesis, particularly for industrial-scale applications.

References

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  • Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol . PrepChem.com.

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol . International Journal of Chemical Engineering and Applications.

  • Isoeugenol synthetizing method - CN103408407A . Google Patents.

  • Method for synthesizing vanillin from eugenol through ozone oxidation . Eureka | Patsnap.

  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine . Google Patents.

  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile . Google Patents.

  • CN117924053A - Method for preparing vanillin by oxidizing isoeugenol . Google Patents.

  • Technical Support Center: Synthesis of Methyl Isoeugenol from Eugenol . Benchchem.

  • Microwave Irradiation assisted Isomerization of Eugenol to Isoeugenol using Pd/C Catalyst . AIP Publishing.

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol . International Journal of Chemical Engineering and Applications.

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4 . ResearchGate.

  • One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts . MDPI.

  • CN103408406A - Preparation method of methyl eugenol . Google Patents.

  • One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts . ResearchGate.

  • One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts . PubMed.

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . MDPI.

  • Reaction kinetics for the ozonolysis of NaCl-adsorbed isoeugenol at 180... . ResearchGate.

  • Aerobic Oxidative Cleavage of Isoeugenol to Vanillin over a Co(II)-Porphyrin Covalently Grafted on Hydroxyl-Rich Graphene Oxide . ChemRxiv.

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  • Appendix 6: Protecting groups . Oxford Learning Link.

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  • Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer . PMC.

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  • Looking for advice on protecting phenol in presence of primaril alcohol . Reddit.

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Sources

An In-Depth Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)propanal from 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 3-(3,4-dimethoxyphenyl)propanal, a key intermediate in the synthesis of various pharmaceutical compounds, from the readily available starting material, 3,4-dimethoxybenzaldehyde. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, a critical comparison of various synthetic strategies, and detailed, field-tested experimental procedures. The content herein is structured to empower researchers and drug development professionals with the knowledge to select and execute the most appropriate synthetic route based on their specific laboratory capabilities, desired scale, and purity requirements. All presented protocols are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as hydrocinnamaldehyde, 3,4-dimethoxy, is a valuable building block in organic synthesis. Its structural motif, featuring a dimethoxy-substituted phenyl ring and a propanal side chain, is a key pharmacophore in a variety of biologically active molecules. Notably, it serves as a crucial precursor in the synthesis of pharmaceuticals targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the drug development pipeline. 3,4-Dimethoxybenzaldehyde, a commercially available and relatively inexpensive starting material, provides an ideal entry point for the synthesis of this target molecule.

This guide will explore and critically evaluate several prominent synthetic pathways emanating from 3,4-dimethoxybenzaldehyde. Each route will be dissected in terms of its mechanistic underpinnings, reaction efficiency, and practical considerations.

Comparative Analysis of Synthetic Strategies

The transformation of 3,4-dimethoxybenzaldehyde to this compound fundamentally requires the extension of the aldehyde's single carbon to a three-carbon aliphatic chain, culminating in a terminal aldehyde. This can be achieved through several strategic approaches, each with its own set of advantages and limitations. The most prevalent and effective methods involve a two-step sequence: first, a carbon-carbon bond-forming reaction to introduce a two-carbon extension, typically resulting in an α,β-unsaturated intermediate, followed by a selective reduction.

Herein, we will focus on three primary strategies:

  • Strategy A: Aldol Condensation/Henry Reaction followed by Reduction

  • Strategy B: Wittig and Horner-Wadsworth-Emmons Olefination followed by Reduction

  • Strategy C: Alternative Approaches

The choice between these strategies is often dictated by factors such as reagent availability, desired stereoselectivity (where applicable), and tolerance of other functional groups.

Strategy A: Carbonyl Condensation Routes

Condensation reactions involving the carbonyl group of 3,4-dimethoxybenzaldehyde provide a direct and atom-economical approach to extending the carbon chain.

Aldol-Type Condensation

The aldol condensation is a cornerstone of C-C bond formation.[1][2] In this context, 3,4-dimethoxybenzaldehyde, which lacks α-hydrogens, can act as an excellent electrophile in a crossed aldol condensation with a suitable enolizable partner, such as acetaldehyde or acetone.[3][4]

Mechanism Rationale: The reaction is base-catalyzed, initiating with the deprotonation of the α-carbon of the enolizable partner to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated carbonyl compound, 3-(3,4-dimethoxyphenyl)propenal.

Experimental Workflow: Aldol Condensation

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Reduction A 3,4-Dimethoxybenzaldehyde + Acetaldehyde B Base (e.g., NaOH or KOH) in Solvent (e.g., Ethanol/Water) A->B C Reaction Mixture (Stir at RT) B->C D Acidification & Workup C->D E 3-(3,4-Dimethoxyphenyl)propenal D->E F 3-(3,4-Dimethoxyphenyl)propenal G Reducing Agent (e.g., NaBH4) in Solvent (e.g., Ethanol) F->G H Reaction Mixture (Stir at 0°C to RT) G->H I Quenching & Workup H->I J This compound I->J

Caption: Workflow for the synthesis via Aldol Condensation.

The Henry (Nitroaldol) Reaction

A powerful variation of the aldol reaction is the Henry reaction, which employs a nitroalkane as the nucleophilic component.[5][6][7] The reaction of 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base affords 1-(3,4-dimethoxyphenyl)-2-nitropropene. The nitro group in this intermediate can then be converted to a carbonyl group via the Nef reaction or other modern equivalents, or the double bond can be reduced followed by conversion of the nitro group.

Mechanism Rationale: Similar to the aldol condensation, the Henry reaction is initiated by the base-catalyzed deprotonation of the nitroalkane to form a resonance-stabilized nitronate anion.[5] This potent nucleophile adds to the aldehyde, and subsequent dehydration yields the nitrostyrene derivative. The advantage of this route lies in the versatile reactivity of the nitro group, which can be transformed into a variety of other functional groups.

Experimental Workflow: Henry Reaction

cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction & Conversion A 3,4-Dimethoxybenzaldehyde + Nitroethane B Base (e.g., Ammonium Acetate) in Solvent (e.g., Acetic Acid) A->B C Reaction Mixture (Heat) B->C D Workup C->D E 1-(3,4-Dimethoxyphenyl)-2-nitropropene D->E F 1-(3,4-Dimethoxyphenyl)-2-nitropropene G Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) followed by Nef Reaction or equivalent F->G H Reaction Sequence G->H I Workup & Purification H->I J This compound I->J

Caption: Workflow for the synthesis via the Henry Reaction.

Subsequent Reduction of the α,β-Unsaturated Intermediate

Both the Aldol and Henry routes converge on an α,β-unsaturated intermediate. The selective reduction of the carbon-carbon double bond without affecting the carbonyl group is a critical subsequent step.

Key Reduction Methodologies:

  • Catalytic Hydrogenation: This is a widely used and often high-yielding method.[8] Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are effective.[8] Careful control of hydrogen pressure and reaction time is necessary to prevent over-reduction of the aldehyde to an alcohol.[9]

  • Transfer Hydrogenation: This method offers a safer alternative to using gaseous hydrogen.[10] A hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a catalyst like Pd/C.[11]

  • Hydride Reductions: While powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the double bond and the aldehyde, more selective reagents can be employed under specific conditions. For instance, sodium borohydride (NaBH4) in the presence of certain additives can favor 1,4-reduction.

Strategy B: Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the stereoselective synthesis of alkenes from carbonyl compounds.[12][13][14][15]

The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[13] To synthesize the desired three-carbon chain, a two-carbon ylide is required.

Mechanism Rationale: The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[13] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[14] It generally offers several advantages over the classical Wittig reaction, including the formation of a water-soluble phosphate byproduct that is easily removed during workup and a strong preference for the formation of the (E)-alkene.[14][15]

Mechanism Rationale: The HWE reaction begins with the deprotonation of the phosphonate ester to generate a stabilized carbanion.[14] This nucleophile then adds to the aldehyde, and the subsequent elimination of a dialkyl phosphate yields the alkene.[14] The high (E)-selectivity is a key feature of this reaction.

Experimental Workflow: HWE Olefination

cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Reduction & Conversion A 3,4-Dimethoxybenzaldehyde + Triethyl phosphonoacetate B Base (e.g., NaH or NaOMe) in Anhydrous Solvent (e.g., THF) A->B C Reaction Mixture (Stir at 0°C to RT) B->C D Workup C->D E Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate D->E F Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate G Reduction (e.g., DIBAL-H) followed by Hydrolysis F->G H Reaction Sequence G->H I Workup & Purification H->I J This compound I->J

Caption: Workflow for the synthesis via HWE Olefination.

Conversion of the α,β-Unsaturated Ester/Aldehyde to the Saturated Aldehyde

The HWE reaction with triethyl phosphonoacetate yields an α,β-unsaturated ester. This ester must be converted to the desired saturated aldehyde. This typically involves a two-step process:

  • Reduction of the Ester to an Allylic Alcohol: Reagents such as diisobutylaluminium hydride (DIBAL-H) can selectively reduce the ester to the corresponding allylic alcohol at low temperatures.

  • Reduction of the Allylic Alcohol and Oxidation to the Aldehyde: The allylic alcohol can be reduced to the saturated alcohol via catalytic hydrogenation, followed by oxidation to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

Alternatively, if the olefination is performed to yield the α,β-unsaturated aldehyde directly, a selective reduction of the double bond as described in section 3.3 is required.

Strategy C: Alternative Synthetic Routes

While the condensation and olefination routes are the most common, other strategies can be employed.

Hydroboration-Oxidation of 3,4-Dimethoxystyrene Derivatives

If 1-(3,4-dimethoxyphenyl)prop-1-ene is available or can be synthesized, a hydroboration-oxidation reaction can be used to install a hydroxyl group at the terminal carbon in an anti-Markovnikov fashion.[16][17] Subsequent oxidation of the primary alcohol would yield the desired aldehyde.

Mechanism Rationale: The boron atom of the borane reagent adds to the less sterically hindered carbon of the alkene, and the hydride adds to the more substituted carbon.[16] This is followed by an oxidative workup, typically with hydrogen peroxide and a base, to replace the boron with a hydroxyl group.[16]

Detailed Experimental Protocols

Protocol for Aldol Condensation and Subsequent Reduction

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propenal

  • To a stirred solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add a solution of aqueous sodium hydroxide (e.g., 10% w/v, 2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetaldehyde (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Catalytic Hydrogenation of 3-(3,4-Dimethoxyphenyl)propenal

  • Dissolve the 3-(3,4-dimethoxyphenyl)propenal (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at a pressure of 1-3 atm.

  • Stir the reaction vigorously at room temperature until the theoretical amount of hydrogen is consumed or TLC indicates the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by column chromatography if necessary.

Protocol for Horner-Wadsworth-Emmons Reaction

Step 1: Synthesis of Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Reaction Key Reagents Typical Yield Key Advantages Key Disadvantages
Aldol CondensationNaOH, Acetaldehyde60-80%Inexpensive reagents, straightforward procedure.Can have side reactions, moderate yields.
Henry ReactionNitroethane, Base70-90%High yielding, versatile intermediate.Requires handling of nitroalkanes, multi-step conversion to aldehyde.
HWE ReactionTriethyl phosphonoacetate, NaH85-95%High (E)-selectivity, clean reaction, easy workup.Requires anhydrous conditions, more expensive reagents.
Catalytic HydrogenationH2, Pd/C>90%High yielding, clean reduction.Requires specialized hydrogenation equipment, potential for over-reduction.

Conclusion

The synthesis of this compound from 3,4-dimethoxybenzaldehyde can be effectively accomplished through several reliable synthetic routes. The choice of method will ultimately depend on the specific requirements of the researcher and the available resources. For large-scale synthesis where cost is a primary concern, the Aldol condensation followed by catalytic hydrogenation presents a viable option. For laboratory-scale synthesis where high purity and stereoselectivity are paramount, the Horner-Wadsworth-Emmons reaction offers a superior and often more reproducible pathway. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable scientists to make informed decisions and successfully execute the synthesis of this important pharmaceutical intermediate.

References

  • Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. [Link]

  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]

  • Chegg. (2022, May 2). Solved Green Chemistry: Aldol Condensation Learning. Retrieved from [Link]

  • Ivypanda. (2024, August 9). The Solventless Reaction: The Aldol Reaction Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxystyrene. Retrieved from [Link]

  • Truman ChemLab. (2012, August 24). Solvent-Free Aldol. Retrieved from [Link]

  • Dicks, A. P. (2009). Solvent-free reactivity in the undergraduate organic laboratory. Green Chemistry Letters and Reviews, 2(2), 85-93. [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Brunel, J. M. (2007). Pd/P(t-Bu)3: A Mild Catalyst for Selective Reduction of Alkenes under Transfer-Hydrogenation Conditions. Synlett, 2007(02), 330-332. [Link]

  • Stjepan, M., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(21), 3949. [Link]

Sources

Technical Guide: Oxidation of 3-(3,4-Dimethoxyphenyl)propanol to 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The transformation of 3-(3,4-dimethoxyphenyl)propanol (CAS: 39518-29-9) to its corresponding aldehyde, 3-(3,4-dimethoxyphenyl)propanal (Dihydroconiferyl aldehyde), is a pivotal step in the synthesis of isoquinoline alkaloids and pharmaceuticals such as Verapamil.[1]

The primary challenge in this transformation is the electron-rich nature of the dimethoxybenzene ring, which makes the substrate susceptible to electrophilic aromatic substitution (chlorination) or oxidative coupling under harsh conditions. Furthermore, primary aliphatic aldehydes are prone to over-oxidation to carboxylic acids (3-(3,4-dimethoxyphenyl)propanoic acid) if the oxidant strength is uncontrolled.[1]

This guide details two validated, self-consistent protocols chosen for their specificity and reliability:

  • Swern Oxidation: The laboratory "Gold Standard" for maximum yield and purity.

  • TEMPO-Mediated (Anelli) Oxidation: The scalable, "Green" alternative for process chemistry.[1]

Method Selection Matrix
FeatureMethod A: Swern Oxidation Method B: TEMPO/NaOCl
Primary Mechanism Activated DMSO (Pummerer-like)Oxoammonium cation catalysis
Key Reagents Oxalyl Chloride, DMSO, Et₃NTEMPO (cat.), NaOCl, KBr
Temperature Cryogenic (-78 °C to -20 °C)0 °C to Ambient
Byproducts Dimethyl sulfide (DMS), CO, CO₂NaCl, KBr (recyclable)
Scale Suitability < 100g (Exotherm management)> 100g to kg (Aqueous/Biphasic)
Risk Profile Toxic gas evolution (CO); OdorpH control critical; Runaway exotherm

Part 2: Detailed Experimental Protocols

Protocol A: Swern Oxidation (Laboratory Scale)

Best for: High-value intermediates requiring >98% purity without chromatography.[1]

Principle: Dimethyl sulfoxide (DMSO) is activated by oxalyl chloride to form a chlorosulfonium salt, which reacts with the alcohol to form an alkoxysulfonium intermediate.[2] Treatment with a base (Triethylamine) triggers an intramolecular elimination to release the aldehyde and dimethyl sulfide.

Reagents & Stoichiometry[1][3][4][5]
  • Substrate: 3-(3,4-dimethoxyphenyl)propanol (1.0 equiv)

  • Oxalyl Chloride: 1.5 equiv

  • DMSO: 3.0 equiv (Dry)

  • Triethylamine (Et₃N): 5.0 equiv (Dry)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (5 mL/mmol). Cool to -78 °C (Dry ice/Acetone bath).

  • DMSO Addition: Add DMSO (3.0 equiv) dropwise over 15 minutes. Critical: Maintain internal temperature < -60 °C. Gas evolution occurs.[1] Stir for 15 minutes.

  • Substrate Addition: Add a solution of 3-(3,4-dimethoxyphenyl)propanol (1.0 equiv) in minimal DCM dropwise. Stir at -78 °C for 45 minutes. The mixture will become cloudy/white (alkoxysulfonium salt formation).

  • Elimination: Add Et₃N (5.0 equiv) dropwise. Caution: Significant exotherm.[1] Allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution and dilute with water.

  • Workup: Extract aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine), then saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

Validation Endpoint:

  • TLC: Disappearance of alcohol (Rf ~0.3 in 1:1 Hex/EtOAc) and appearance of aldehyde (Rf ~0.6).

  • IR: Appearance of sharp carbonyl stretch at ~1725 cm⁻¹.

Protocol B: TEMPO-Mediated Anelli Oxidation (Process Scale)

Best for: Scalability, safety, and avoiding cryogenic conditions.[1]

Principle: The nitroxyl radical TEMPO is oxidized by NaOCl (bleach) to the active N-oxoammonium species. KBr acts as a co-catalyst to regenerate the oxidant. The reaction is biphasic.[6]

Reagents & Stoichiometry[1][3][4][5]
  • Substrate: 3-(3,4-dimethoxyphenyl)propanol (1.0 equiv)

  • TEMPO: 0.01 equiv (1 mol%)

  • KBr: 0.1 equiv (10 mol%)

  • NaOCl (Bleach): 1.1 - 1.2 equiv (Titrate before use)[1]

  • Buffer: NaHCO₃ (to maintain pH 8.6–9.5)

  • Solvent: DCM/Water (1:1 ratio)

Step-by-Step Methodology
  • Preparation: Dissolve the alcohol (1.0 equiv) and TEMPO (0.01 equiv) in DCM.

  • Aqueous Phase: In a separate vessel, dissolve KBr (0.1 equiv) in saturated aqueous NaHCO₃. Combine with the organic phase and cool to 0 °C .

  • Oxidant Addition: Add aqueous NaOCl (1.1 equiv) dropwise while vigorously stirring.

    • Critical Control Point: Monitor pH.[1] If pH drops below 8.5, active HOCl forms, leading to chlorination of the aromatic ring. If pH > 10, the aldehyde disproportionates (Cannizzaro). Add solid NaHCO₃ as needed.[1]

  • Reaction: Stir at 0 °C for 30–60 minutes. The orange color of the oxoammonium salt should persist.

  • Quench: Add saturated Na₂S₂O₃ (Sodium thiosulfate) to quench excess oxidant. The organic layer should turn pale yellow.

  • Workup: Separate phases. Extract aqueous with DCM.[1] Wash organics with Brine, dry over MgSO₄, and concentrate.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the TEMPO oxidation (Protocol B), highlighting the regeneration of the active oxoammonium species.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation by NaOCl/KBr Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine 2e- Reduction Alcohol Substrate: Alcohol Oxoammonium->Alcohol Attacks Hydroxylamine->Oxoammonium Regeneration (Syn-proportionation) Aldehyde Product: Aldehyde Alcohol->Aldehyde Hydride Transfer Alcohol->Aldehyde NaOCl NaOCl (Bleach) NaOCl->TEMPO KBr KBr (Co-cat) KBr->NaOCl Forms HOBr

Caption: The Anelli Oxidation Cycle. The N-oxoammonium cation oxidizes the alcohol and is reduced to hydroxylamine, which is then regenerated by the secondary oxidant (NaOCl).

Part 4: Critical Control Points & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (Swern) Temperature > -60 °C during DMSO activation.[1]Ensure dry ice/acetone bath is fresh; add reagents slower.[1]
Chlorinated Byproducts (TEMPO) pH < 8.5 allowing HOCl attack on dimethoxy ring.Increase NaHCO₃ buffer; monitor pH strictly.
Over-oxidation to Acid Excess oxidant or prolonged reaction time.[1]Quench immediately upon TLC completion; use stoichiometric NaOCl.[1]
Stench (Swern) Release of Dimethyl Sulfide (DMS).Treat exhaust gas with bleach scrubbers.[1]

Part 5: References

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][4][7] a preparative, steric and mechanistic study.[1] Tetrahedron, 34(11), 1651-1660.[1]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559-2562.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1]

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251.[1]

Sources

Advanced Theoretical Frameworks for 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 3-(3,4-Dimethoxyphenyl)propanal Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Identity

This compound (CAS: 61871-67-8), also known as 3,4-dimethoxyhydrocinnamaldehyde, is a critical phenylpropanoid intermediate.[1] It serves as a structural scaffold in the biosynthesis and organic synthesis of bioactive compounds, including [6]-gingerol analogs and isoquinoline alkaloids (e.g., verapamil precursors).[1]

While experimental data exists for its derivatives, theoretical characterization via Density Functional Theory (DFT) and in silico ADMET profiling provides the predictive power necessary for optimizing its reactivity in aldol condensations and reductive aminations.[1] This guide establishes a standardized computational protocol for studying this molecule, grounded in methodologies validated for homologous lignin monomers and phenylpropanoids.

Table 1: Chemical Identity & Physicochemical Constants
PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 61871-67-8Chemical Inventory
Molecular Formula C₁₁H₁₄O₃Stoichiometry
Molecular Weight 194.23 g/mol Calculated
SMILES COc1ccc(CCC=O)cc1OCCanonical Representation
Predicted LogP 1.85 ± 0.3Consensus Model (SwissADME)
H-Bond Acceptors 3 (2 Ether, 1 Aldehyde)Structural Analysis
Rotatable Bonds 5Conformational Flexibility

Electronic Structure & Geometry Optimization Protocol

To accurately predict the reactivity of the aldehyde group and the stability of the dimethoxybenzene core, a rigorous DFT protocol is required. The following methodology is selected based on its proven accuracy for phenylpropanoid systems.

Recommended Computational Methodology
  • Functional: B3LYP or M06-2X .[1]

    • Causality: B3LYP is the industry standard for ground-state geometries of organic molecules. However, M06-2X is recommended if studying non-covalent interactions (e.g., docking simulations) or transition states involving hydrogen bonding, as it better accounts for dispersion forces.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the three oxygen atoms, which significantly influence the molecular electrostatic potential (MEP).[1]

  • Solvation Model: PCM (Polarizable Continuum Model) .

    • Solvents: Acetonitrile (polar aprotic) for synthesis modeling; Water for biological simulation.[1]

Frontier Molecular Orbital (FMO) Theory

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO Location: Localized primarily on the dimethoxybenzene ring (electron donor).[1]

  • LUMO Location: Localized on the aldehyde carbonyl group (electron acceptor).[1]

  • Reactivity Implication: This spatial separation suggests the molecule acts as a "push-pull" system, facilitating electrophilic aromatic substitution on the ring and nucleophilic attack at the carbonyl carbon.[1]

FMO_Interaction HOMO HOMO (Dimethoxybenzene Ring) Gap Band Gap (ΔE) ~4.5 - 5.0 eV HOMO->Gap Determines Ionization Potential LUMO LUMO (Aldehyde Carbonyl) LUMO->Gap Determines Electron Affinity Reactivity Nucleophilic Attack Susceptibility Gap->Reactivity Inverse Correlation (Softness)

Figure 1: Frontier Molecular Orbital logic flow.[1] The spatial separation of HOMO and LUMO facilitates specific reaction pathways, with the aldehyde carbon being the primary site for nucleophilic addition.[1]

Synthetic Pathway & Mechanistic Modeling

This compound is frequently synthesized via the selective hydrogenation of 3,4-dimethoxycinnamaldehyde .[1] Theoretical modeling of this reduction is crucial to avoid over-reduction to the alcohol.

Reaction Mechanism: Selective Hydrogenation

The transition from the conjugated cinnamaldehyde to the saturated propanal involves the saturation of the C=C double bond while preserving the C=O carbonyl.

  • Thermodynamic Control: The C=C bond reduction is thermodynamically favored over C=O reduction by approximately 15-20 kcal/mol in neutral conditions.[1]

  • Kinetic Modeling: Transition State (TS) calculations using QST3 algorithms can map the activation energy barriers.[1]

Workflow: Aldol Condensation (Gingerol Synthesis)

One of the primary applications of this aldehyde is in the synthesis of [6]-gingerol analogs via aldol condensation with zingerone derivatives.[1]

Synthesis_Pathway Start 3,4-Dimethoxycinnamaldehyde H2_Cat Selective Hydrogenation (Pd/C or Transfer Hydrog.) Start->H2_Cat + H2 Target This compound (Target Intermediate) H2_Cat->Target Saturation of α,β-unsaturation Aldol Aldol Condensation (w/ Methyl Ketone) Target->Aldol Electrophile Product [6]-Gingerol Analog (β-Hydroxy Ketone) Aldol->Product C-C Bond Formation

Figure 2: Synthetic workflow from cinnamaldehyde precursor to bioactive gingerol analogs. The target molecule serves as the critical electrophile in the subsequent aldol condensation step.

ADMET & Bioactivity Prediction Protocol

For drug development professionals, assessing the "drug-likeness" of this compound is essential before wet-lab screening.[1]

In Silico Profiling Standards

Researchers should utilize consensus modeling (e.g., SwissADME, pkCSM) to generate the following parameters. The values below are theoretical baselines derived from structural analogs.

ParameterPredicted RangeInterpretation
Lipophilicity (LogP) 1.6 – 2.1Optimal. High oral bioavailability; likely to cross cell membranes passively.[1]
Water Solubility (LogS) -2.5 to -3.5Moderately Soluble. Sufficient for aqueous formulation without complex delivery systems.[1]
BBB Permeation YesHigh. The small size and lipophilicity suggest it can cross the Blood-Brain Barrier, relevant for CNS targets.
CYP450 Inhibition Low to ModerateMeth groups may be subject to O-demethylation by CYP2D6 or CYP3A4.[1]
Toxicology Alerts (Structural)
  • Aldehyde Toxicity: The reactive aldehyde group can form Schiff bases with primary amines in proteins. This suggests a potential for skin sensitization or non-specific binding .

  • Mitigation: In drug design, this group is often reduced to an alcohol or oxidized to an acid (metabolic stability) or trapped in a heterocycle (e.g., isoquinoline formation).[1]

Experimental Validation of Theoretical Data

To ensure the trustworthiness of the theoretical models, the following self-validating experimental checks are recommended:

  • IR Spectroscopy: Compare calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental carbonyl stretch (~1720 cm⁻¹). A deviation >20 cm⁻¹ indicates incorrect geometry or hydration state.

  • NMR Shift Prediction: Use GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C NMR shifts.[1][3] The aldehyde proton signal (~9.8 ppm) is a sensitive probe for the electronic environment of the side chain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12423453, 2-[(3,4-Dimethoxyphenyl)methyl]-3,3-dimethoxypropanenitrile. Retrieved from [Link][1]

  • Denniff, P., & Whiting, D. A. (1976). Synthesis of (±)-[6]-Gingerol (Pungent Principle of Ginger) and Relatives via Directed Aldol Reactions.[1] Journal of the Chemical Society, Chemical Communications. Retrieved from [Link][1]

  • Martínez-Cifuentes, M., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-Substituted Tetrahydroisoquinolines from 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds utilizing 3-(3,4-dimethoxyphenyl)propanal as the electrophilic carbonyl component. While aromatic aldehydes (e.g., benzaldehyde) are standard substrates for the Pictet-Spengler reaction (PSR), this specific aliphatic aldehyde presents unique challenges due to the presence of enolizable


-protons and increased conformational flexibility.

The resulting scaffold—a THIQ with a C1-phenethyl moiety—is a critical pharmacophore found in isoquinoline alkaloids (e.g., homoprotoberberines) and synthetic dopamine receptor ligands. This note provides two distinct protocols: a robust Brønsted acid-mediated route for racemic synthesis and a high-precision organocatalytic route using Chiral Phosphoric Acids (CPAs) for enantioselective construction.

Mechanistic Foundation

The transformation relies on the Pictet-Spengler Reaction , a special case of the Mannich reaction.[1][2] The pathway involves the condensation of a


-arylethylamine (e.g., dopamine or homoveratrylamine) with the target aldehyde to form an iminium ion, followed by an intramolecular electrophilic aromatic substitution.
Critical Mechanistic Insight

Unlike benzaldehyde, This compound possesses an ethylene linker between the aldehyde and the aryl ring. This impacts the reaction in two ways:[1][3][4][5][6][7][8][9][10]

  • Electronic: The aldehyde is less electrophilic than benzaldehyde, often requiring stronger activation or catalytic assistance.

  • Steric/Conformational: The flexible propyl chain allows the C1-substituent to adopt multiple conformations, influencing the stereochemical outcome during the ring-closing step.

Reaction Pathway Diagram

PictetSpengler Start Amine + Aldehyde (this compound) Imine Schiff Base (Hemiaminal) Start->Imine - H₂O (Condensation) Iminium Iminium Ion (Activated Intermediate) Imine->Iminium + H⁺ (Acid Catalyst) Cyclization 6-endo-trig Cyclization Iminium->Cyclization Intramolecular Attack Product 1-Phenethyl-THIQ (Tetrahydroisoquinoline) Cyclization->Product - H⁺ (Re-aromatization)

Figure 1: Mechanistic flow of the Pictet-Spengler cyclization.[4][5][7] The formation of the reactive Iminium Ion is the rate-determining step in non-enzymatic conditions.

Experimental Protocols

Protocol A: Robust Chemical Synthesis (Racemic)

Objective: High-yield synthesis of racemic 1-(3,4-dimethoxyphenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Scope: Initial scaffold generation, fragment synthesis, and non-clinical reference standards.

Reagents & Materials
  • Amine: 3,4-Dimethoxyphenethylamine (Homoveratrylamine) [1.0 equiv]

  • Aldehyde: this compound [1.1 equiv]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Acid Catalyst: Trifluoroacetic acid (TFA)

  • Drying Agent: MgSO₄ or Na₂SO₄

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve 3,4-dimethoxyphenethylamine (10 mmol, 1.81 g) in anhydrous DCM (40 mL).

    • Add this compound (11 mmol, 2.13 g) dropwise.

    • Add anhydrous MgSO₄ (2 g) directly to the reaction to scavenge water.

    • Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (disappearance of amine).

  • Cyclization:

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add TFA (30 mmol, 2.3 mL) dropwise. Caution: Exothermic.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (slow addition until pH ~8).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography using a gradient of DCM:MeOH (98:2 to 95:5).

    • Expected Yield: 75–85%.

Protocol B: Enantioselective Organocatalytic Synthesis

Objective: Asymmetric synthesis of (S)-1-(3,4-dimethoxyphenethyl)-THIQ using a Chiral Phosphoric Acid (CPA) catalyst. Rationale: Aliphatic aldehydes are challenging substrates for enantioselectivity. Standard thiourea catalysts often fail here. We utilize a BINOL-derived phosphoric acid (e.g., (R)-TRIP or (R)-TCYP) which acts as a bifunctional catalyst, activating the imine while directing the nucleophilic attack via steric confinement.

Reagents & Materials
  • Substrate: N-Protected Dopamine derivative (e.g., N-Boc-3,4-dimethoxyphenethylamine is not suitable for direct PSR; use the free amine or N-sulfenyl if compatible. Correction: For CPA catalysis, the free amine is often used, or a specific N-protecting group that is cleaved in situ).

    • Optimized Substrate: Use 3,4-Dimethoxyphenethylamine (Free base).

  • Aldehyde: this compound.

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) [5 mol%].

  • Additive: 3Å Molecular Sieves (Activated).

  • Solvent: Toluene or m-Xylene.

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a dried reaction vial, weigh (R)-TRIP (0.025 mmol) and activated 3Å Molecular Sieves (100 mg).

    • Add anhydrous Toluene (2.0 mL).

  • Reactant Addition:

    • Add 3,4-Dimethoxyphenethylamine (0.5 mmol).

    • Cool the system to -30°C (Cryocooler or Acetone/Dry Ice).

    • Add this compound (0.6 mmol) dissolved in minimal Toluene.

  • Reaction Incubation:

    • Stir at -30°C for 48–72 hours.

    • Note: The low temperature is crucial to suppress the background racemic reaction and maximize the

      
       provided by the catalyst.
      
  • Work-up & Analysis:

    • Filter off molecular sieves.

    • Directly purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH mobile phase).

Workflow Visualization

CPA_Workflow Prep Catalyst Prep (R)-TRIP + 3Å MS + Toluene Cool Cool to -30°C Kinetic Control Prep->Cool React Add Amine + Aldehyde Stir 48-72h Cool->React Filter Filter & Purify (Flash Chromatography) React->Filter Analyze Chiral HPLC (Determine %ee) Filter->Analyze

Figure 2: Operational workflow for the enantioselective synthesis using Chiral Phosphoric Acid (CPA).

Analytical Data & Troubleshooting

Expected Analytical Profile
ParameterProtocol A (TFA)Protocol B (CPA)
Yield 80% - 90%60% - 75%
Reaction Time 12 - 16 Hours48 - 72 Hours
Enantioselectivity Racemic (0% ee)High (85% - 96% ee)
Major Impurity Polymerized AldehydeHydrolyzed Imine
Expert Troubleshooting
  • Issue: Low Yield in Protocol B.

    • Cause: The aliphatic aldehyde is prone to self-condensation or oxidation.

    • Solution: Freshly distill the aldehyde prior to use. Ensure Molecular Sieves are freshly activated (flame-dried under vacuum) to prevent imine hydrolysis.

  • Issue: Poor Solubility.

    • Cause: The THIQ product might precipitate as a phosphate salt in Toluene.

    • Solution: Add a small amount of DCM to the reaction if stirring becomes difficult, though this may slightly lower ee.

  • Issue: Racemization.

    • Cause: Temperature drift above -30°C allows the uncatalyzed background reaction to compete.

    • Solution: Strictly maintain cryogenic conditions.

References

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry.[2][3][5][8] Angewandte Chemie International Edition, 50(37), 8538–8564.[8] Link

  • List, B. (2006).[8] Catalytic Asymmetric Pictet-Spengler Reaction.[7][8][11] Journal of the American Chemical Society, 128(4), 1086–1087.[8] Link

  • Sewgobind, N. V., et al. (2012). Synthesis of (S)- and (R)-N-Boc-1-benzyl-1,2,3,4-tetrahydroisoquinolines via a Pictet-Spengler reaction. Tetrahedron: Asymmetry, 23(24), 1653-1656. Link

  • Klausen, R. S., & Jacobsen, E. N. (2009). Weak Bonding Strategies for Asymmetric Catalysis. Organic Letters, 11(4), 887–890. Link

  • Pesnot, T., et al. (2011). Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids.[5] Chemical Communications, 47, 3242–3244.[5] Link

Sources

Application Notes & Protocols: The Strategic Use of 3-(3,4-Dimethoxyphenyl)propanal in the Synthesis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Versatile C9 Building Block

In the landscape of natural product synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 3-(3,4-Dimethoxyphenyl)propanal stands out as a highly valuable and versatile C9 building block. Its structure is characterized by two key features: a reactive aldehyde functionality, amenable to a wide array of transformations, and a catechol-derived, electron-rich aromatic ring. This inherent reactivity and electronic nature make it an ideal precursor for constructing the core scaffolds of numerous isoquinoline alkaloids, a vast family of natural products renowned for their diverse and potent biological activities.[1][2] This guide provides an in-depth exploration of the strategic applications of this aldehyde, focusing on the synthesis of tetrahydroisoquinoline and dihydroisoquinoline frameworks, and culminates in a detailed case study on the total synthesis of Papaverine.

propanal This compound amine Homoveratrylamine (β-Arylethylamine) propanal->amine Reductive Amination (Protocol 1) acid 3-(3,4-Dimethoxyphenyl)propanoic Acid propanal->acid Oxidation (Protocol 2) pictet Pictet-Spengler Reaction amine->pictet bischler Bischler-Napieralski Precursor amine->bischler

Caption: Core transformations of the propanal to key synthetic intermediates.

Part 2: Application in Tetrahydroisoquinoline Synthesis via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed process that forms a tetrahydroisoquinoline ring by condensing a β-arylethylamine with a carbonyl compound. [3][4]

  • Expertise & Experience: The success of this reaction hinges on the nucleophilicity of the aromatic ring. The two methoxy groups on the phenyl ring of homoveratrylamine are strong electron-donating groups, which significantly activate the C-6 position (para to one methoxy group and ortho to the other) for the crucial intramolecular electrophilic aromatic substitution. [3]This electronic enhancement allows the reaction to proceed under relatively mild acidic conditions, preventing potential side reactions. The reaction proceeds via the formation of an iminium ion, which is a much more potent electrophile than the initial imine, providing the driving force for the cyclization. [3][5][6]

A Homoveratrylamine + Aldehyde (R-CHO) B Schiff Base (Imine) A->B Condensation (-H₂O) C Iminium Ion (Electrophile) B->C Protonation (H⁺) D Intramolecular Electrophilic Aromatic Substitution C->D E Spirocyclic Intermediate D->E Ring Closure F Rearomatization E->F Deprotonation (-H⁺) G 1-Substituted Tetrahydroisoquinoline F->G

Caption: Mechanism of the Pictet-Spengler Reaction.

Protocol 3: General Procedure for Pictet-Spengler Cyclization

  • Reaction Setup: Dissolve homoveratrylamine (1.0 eq), derived from Protocol 1, and the desired aldehyde (e.g., formaldehyde or acetaldehyde, 1.1 eq) in a suitable solvent (e.g., water, toluene, or methanol).

  • Acid Catalyst: Adjust the pH of the solution to 4-5 using an appropriate acid (e.g., hydrochloric acid or trifluoroacetic acid). For harsher conditions, refluxing in strong acid may be required. [3]3. Reaction Execution: Stir the mixture at a temperature ranging from room temperature to reflux (typically 50-100 °C) for 4-24 hours.

  • Monitoring: Track the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

ParameterTypical Conditions & ReagentsExpected YieldReference
Substrates Homoveratrylamine, Aldehydes, Ketones70-95%[3][4]
Acid Catalyst HCl, H₂SO₄, Trifluoroacetic Acid (TFA)[3]
Solvent Water, Methanol, Toluene, Acetonitrile[7]
Temperature 25 °C to 110 °C (Reflux)[3]

Table 1. Summary of typical conditions for the Pictet-Spengler reaction.

Part 3: Application in Dihydroisoquinoline Synthesis via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular cyclodehydration of a β-phenethylamide, typically promoted by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). [8][9][10]

  • Expertise & Experience: This reaction is mechanistically distinct from the Pictet-Spengler. The dehydrating agent first activates the amide carbonyl oxygen, facilitating its elimination. The key intermediate is a highly electrophilic nitrilium ion. [11]The electron-rich nature of the 3,4-dimethoxyphenyl ring is again crucial, as it readily undergoes electrophilic attack by the nitrilium ion to forge the new six-membered ring. [8]The resulting 3,4-dihydroisoquinoline can be a stable final product or, more commonly, an intermediate that is subsequently reduced to a tetrahydroisoquinoline or oxidized to a fully aromatic isoquinoline. [12] Protocol 4: Two-Step Synthesis of a 3,4-Dihydroisoquinoline

Step A: Amide Formation

  • Reactant Preparation: Dissolve homoveratrylamine (1.0 eq) and a base like triethylamine (1.2 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which is often pure enough for the next step.

Step B: Bischler-Napieralski Cyclization

  • Reaction Setup: Dissolve the crude amide from Step A in a dry solvent such as toluene or acetonitrile.

  • Dehydrating Agent: Add phosphorus oxychloride (POCl₃, 2-4 eq) dropwise at room temperature.

  • Execution: Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9.

  • Extraction and Purification: Extract the product with an organic solvent (DCM or toluene). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting 3,4-dihydroisoquinoline by column chromatography.

Dehydrating AgentTypical SolventTemperature (°C)Key FeaturesReference
POCl₃ Toluene, Acetonitrile80-110Most common, versatile, and cost-effective.[8][9]
P₂O₅ Toluene, Xylene110-140Harsher conditions, sometimes required for less activated systems.[9][10]
Tf₂O Dichloromethane0 - 25Milder conditions, useful for sensitive substrates.[8]

Table 2. Comparison of dehydrating agents for the Bischler-Napieralski reaction.

Case Study: A Streamlined Total Synthesis of Papaverine

Papaverine, an opium alkaloid, is a potent vasodilator used to relax smooth muscles. [1][13]Its structure is a prime example of a 1-benzylisoquinoline, making its synthesis an excellent demonstration of the strategies discussed. Our retrosynthetic analysis shows that Papaverine can be disconnected via a Bischler-Napieralski reaction to an amide, which in turn is derived from homoveratrylamine and 3,4-dimethoxyphenylacetic acid. The homoveratrylamine component is directly accessible from our starting material, this compound.

cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_target Target Natural Product propanal This compound amine Homoveratrylamine propanal->amine Reductive Amination acid 3,4-Dimethoxyphenylacetic Acid amide N-(3,4-dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide acid->amide amine->amide Amide Coupling dihydroisoquinoline Dihydropapaverine amide->dihydroisoquinoline Bischler-Napieralski Cyclization papaverine Papaverine dihydroisoquinoline->papaverine Dehydrogenation

Caption: Retrosynthetic analysis and forward synthetic plan for Papaverine.

Protocol 5: Complete Synthetic Protocol for Papaverine

  • Synthesis of Homoveratrylamine: Prepare homoveratrylamine from this compound as detailed in Protocol 1 .

  • Amide Formation:

    • In a flask, combine homoveratrylamine (1.0 eq) and 3,4-dimethoxyphenylacetic acid (1.0 eq) in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion over 8-12 hours.

    • Cool the reaction mixture and collect the precipitated amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, by filtration. The crude product is typically of sufficient purity for the next step. [14]3. Bischler-Napieralski Cyclization:

    • Suspend the amide (1.0 eq) in dry toluene.

    • Add phosphorus oxychloride (POCl₃, 3.0 eq) and heat the mixture to reflux for 2 hours. [15][12] * Perform the aqueous work-up as described in Protocol 4, Step B to obtain the crude 3,4-dihydropapaverine.

  • Dehydrogenation to Papaverine:

    • Dissolve the crude dihydropapaverine in a high-boiling solvent like xylene or tetralin.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).

    • Heat the mixture to reflux for 4-6 hours. The progress of the aromatization can be monitored by the cessation of hydrogen evolution and by TLC/LC-MS. [12] * Cool the reaction, filter through Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the residue by recrystallization from an ethanol/water mixture to afford pure Papaverine.

Conclusion

This compound is a strategically powerful precursor for the synthesis of complex natural products. Through straightforward, high-yielding transformations, it provides access to the essential β-arylethylamine and β-arylethylamide intermediates required for the construction of isoquinoline alkaloids. The electron-rich nature of its aromatic ring facilitates the key cyclization steps in both the Pictet-Spengler and Bischler-Napieralski reactions. As demonstrated in the total synthesis of Papaverine, a logical and efficient pathway can be designed and executed, underscoring the value of this building block for researchers, scientists, and professionals in drug development and organic synthesis.

References

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Bischler-Napieralski Reaction. Available at: [Link]

  • Green Synthesis of Papaverine one of Opium Alkaloids in Water. Available at: [Link]

  • The Synthesis of 13-Spiro-substituted Protoberberines via the Tandem Addition - Cyclisation Reaction of 3-Methoxyphthalide Anions to 3,4-Dihydroisoquinolines. Available at: [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. Available at: [Link]

  • Synthesis of Papaverine. Available at: [Link]

  • CN101245064A - The preparation method of berberine hydrochloride.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Available at: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • CN106543171 - Synthetic process of berberine. Available at: [Link]

  • Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available at: [Link]

  • Synthesis of the Erythrina Alkaloid 3-Demethoxyerythratidinone. Novel Acid-induced Rearrangements of its Precursors. Available at: [Link]

  • Total synthesis of Papaverine. Available at: [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available at: [Link]

  • US20060004203A1 - Modified pictet-spengler reaction and products prepared therefrom.
  • US6100433A - Process for preparing 3-methoxy-1-propanol.
  • RU2647583C2 - Method for the preparation of papaverine hydrochloride.
  • Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation. Available at: [Link]

  • Synthetic Approaches to Natural Products via Catalytic Processes. Available at: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]

  • Synthesis of propellane-containing natural products. Available at: [Link]

  • Skeleton Synthesis of a Plant-Derived Radioprotective Alkaloid Born to Produce a Novel Fused Heterocycle. Available at: [Link]

  • Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Available at: [Link]

  • Synthesis of Alkaloids and Compounds Containing the 3,4-Benzomorphan Scaffold. Available at: [Link]

  • Bischler Napieralski Reaction. Available at: [Link]

  • Neurotrophic Natural Products: Chemistry and Biology. Available at: [Link]

  • The Pictet-Spengler Reaction. Available at: [Link]

  • Natural product anticipation through synthesis. Available at: [Link]

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Application Note: High-Purity Isolation of 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-(3,4-Dimethoxyphenyl)propanal (also known as Dihydroferulaldehyde methyl ether or 3,4-Dimethoxyhydrocinnamaldehyde) is a critical intermediate in the synthesis of pharmaceuticals (e.g., Verapamil, Ivabradine) and fragrance compounds.

Achieving high purity (>98%) is often complicated by the inherent reactivity of the aldehyde functionality. Common impurities include:

  • The Over-Oxidized Acid: 3-(3,4-Dimethoxyphenyl)propanoic acid (via air oxidation).

  • The Starting Material: Often the corresponding alcohol or alkene.

  • Oligomers: Formed via aldol condensation during harsh workups.

This guide details three purification protocols, prioritized by scale and required purity.

Target Molecule Data
PropertySpecificationNotes
CAS Number 5462-27-1
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol
Appearance Colorless to pale yellow oilDarkens upon oxidation
Boiling Point ~140–145 °C @ 0.5 mmHgEstimated (Alcohol derivative is 142°C @ 0.5 mmHg)
Solubility DCM, EtOAc, Et₂O, AlcoholsInsoluble in water
Stability Air/Light SensitiveStore under Argon at -20°C

Pre-Purification Analysis

Before initiating purification, assess the crude mixture using Thin Layer Chromatography (TLC) and ¹H-NMR.

  • TLC System: 30% Ethyl Acetate in Hexanes.

    • Aldehyde R_f: ~0.5–0.6 (Visualizes with UV and DNP stain).

    • Alcohol Impurity: Lower R_f (~0.2–0.3).

    • Alkene Impurity: Higher R_f (~0.8).

  • ¹H-NMR Marker: Look for the triplet aldehyde proton at δ 9.8 ppm .

Method A: Chemoselective Bisulfite Adduct (Recommended)

Best For: Removing non-aldehyde impurities (ketones, esters, alcohols) and isolating the product from complex crude mixtures. Mechanism: The nucleophilic attack of bisulfite ions on the aldehyde carbonyl forms a water-soluble hydroxy-sulfonate adduct. Impurities remain in the organic phase.

Protocol Steps
  • Adduct Formation:

    • Dissolve the crude oil (e.g., 10 g) in Diethyl Ether (50 mL) .

    • In a separate flask, prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

    • Add 30 mL of the bisulfite solution to the organic phase.

    • Critical Step: Vigorously stir the biphasic mixture for 2–4 hours. The aldehyde converts to the bisulfite adduct.[1][2][3]

      • Observation: A white precipitate often forms at the interface. If no precipitate forms, the adduct is dissolved in the aqueous layer.

  • Phase Separation (Washing):

    • Transfer to a separatory funnel.[1][4]

    • If Solid Forms: Filter the solid adduct, wash with ether (3 x 20 mL) to remove organic impurities, and dry briefly.

    • If Liquid: Separate the layers.[1][3][4][5] Keep the Aqueous Layer (contains product). Wash the aqueous layer with fresh Ether (2 x 30 mL) to extract non-aldehyde impurities. Discard the organic washes.

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.[5]

    • Add Dichloromethane (DCM) (50 mL) and Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃).

    • Caution: Avoid strong bases (NaOH) to prevent aldol polymerization.

    • Stir until the solid dissolves and gas evolution ceases. The pH should be basic (~9-10).

    • Separate the organic layer.[1][3][5][6][7][8] Extract the aqueous layer again with DCM (2 x 30 mL).

  • Isolation:

    • Combine DCM extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Method B: Flash Column Chromatography

Best For: Small scale (<1 g) or final polishing after distillation. Stationary Phase: Silica Gel 60 (230–400 mesh).

Gradient Table
Volume (CV)Solvent A (Hexanes)Solvent B (Ethyl Acetate)Target Elution
0–2100%0%Equilibration
2–595%5%Non-polar impurities
5–1585%15%Product Elution
15–2070%30%Alcohol/Acid impurities

Technical Insight: Silica gel is slightly acidic. To prevent degradation of sensitive aldehydes, add 1% Triethylamine to the column packing slurry, then flush with neutral solvent before loading the sample.

Method C: Vacuum Distillation (Kugelrohr)

Best For: Large scale (>20 g) removal of high-boiling oligomers.

Protocol
  • Use a Kugelrohr or Short-path distillation apparatus.

  • Ensure high vacuum (<0.5 mmHg).

  • Ramp Profile:

    • Ambient to 80°C: Remove residual solvents.[9][5][8]

    • 120–135°C: Collect main fraction.

    • >150°C: Residue (discard).[8]

  • Note: If the product turns brown, stop immediately. This indicates thermal decomposition.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate purification method based on crude purity and scale.

Purification_Protocol Start Crude this compound Analysis TLC & 1H-NMR Analysis Start->Analysis Decision Select Method Analysis->Decision Bisulfite Method A: Bisulfite Adduct (High Specificity) Decision->Bisulfite Complex Mixture (Ketones/Esters present) Column Method B: Flash Chromatography (Small Scale / Polishing) Decision->Column High Purity Crude (<5g scale) Distill Method C: Vacuum Distillation (Large Scale / Thermal Stable) Decision->Distill Large Scale (>20g) Check Purity Check (GC-MS / NMR) Bisulfite->Check Column->Check Distill->Check Check->Column Purity <95% (Reprocess) Storage Storage: -20°C under Argon Check->Storage Purity >98%

Figure 1: Decision matrix for the purification of phenyl-propanal derivatives.

Chemical Mechanism of Purification

Understanding the bisulfite reversibility is key to troubleshooting.

Bisulfite_Mechanism Aldehyde Aldehyde (Lipophilic) Adduct Bisulfite Adduct (Water Soluble / Solid) Aldehyde->Adduct + NaHSO3 (aq) Equilibrium Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct Impurities Impurities (Stay in Organic Phase) Adduct->Impurities Wash with Ether (Removes Impurities) Regen Regenerated Aldehyde Adduct->Regen + NaHCO3 (Base) Reversal

Figure 2: The reversible chemoselective capture of aldehydes.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Bisulfite Adducts).
  • BenchChem. Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol. Link (Context for precursor synthesis and handling).

  • Sigma-Aldrich. Product Specification: 3-(3,4-Dimethoxyphenyl)-1-propanol. Link (Boiling point reference data).

  • Furigay, M. H.; et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[3] J. Vis.[4] Exp.2018 , (134), e57639. DOI: .

  • ChemicalBook. this compound Properties. Link (Physical property verification).

Sources

1H NMR and 13C NMR analysis of 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H and 13C NMR Characterization of 3-(3,4-Dimethoxyphenyl)propanal

Executive Summary

This technical guide provides a comprehensive protocol for the structural validation of This compound (also known as Dihydroferulaldehyde). As a key intermediate in the synthesis of isoquinoline alkaloids and a metabolite in lignin degradation, accurate characterization is critical. This note details the specific Nuclear Magnetic Resonance (NMR) signatures required to distinguish this molecule from its unsaturated precursor (3,4-dimethoxycinnamaldehyde) and its oxidation product (3,4-dimethoxyphenylpropanoic acid).

Chemical Context & Stability

  • CAS Number: 5653-65-6

  • Molecular Formula: C11H14O3

  • Molecular Weight: 194.23 g/mol

  • Critical Stability Note: Like many aliphatic aldehydes, this compound is susceptible to autoxidation to the corresponding carboxylic acid upon exposure to air. Samples should be stored under inert gas (Ar/N2) at -20°C.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent effects, follow this strict preparation workflow.

  • Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent (ensure clear solution; filter if necessary).

    • 13C NMR: 30–50 mg in 0.6 mL solvent (higher concentration required for adequate S/N ratio).

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Instrument Parameters (Generic 400 MHz System)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse maximizes signal recovery per scan.
Spectral Width 12–14 ppm220–240 ppmCovers aldehyde proton (~9.8 ppm) and carbonyl carbon (~201 ppm).
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 secEssential for accurate integration of the aldehyde proton, which has a long T1.
Scans (NS) 161024+Carbon requires high scan counts due to low natural abundance (1.1%).
Temperature 298 K (25°C)298 K (25°C)Standardizes chemical shifts.

Workflow Visualization

The following diagram illustrates the logical flow for sample preparation and data acquisition, ensuring data integrity.

NMR_Workflow cluster_QC Quality Control Check Start Raw Sample (Solid/Oil) Weigh Weighing (1H: 15mg, 13C: 40mg) Start->Weigh Solvent Dissolve in CDCl3 + TMS Weigh->Solvent Filter Filtration (Remove particulates) Solvent->Filter Acquire Acquisition (400 MHz+) Filter->Acquire Process Processing (Phase/Baseline) Acquire->Process Check Check for Acid Impurity Process->Check

Figure 1: Standardized NMR acquisition workflow emphasizing filtration and impurity checks.

1H NMR Analysis (400 MHz, CDCl3)

Reference: TMS at 0.00 ppm.

Shift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)AssignmentStructural Logic & Causality
9.81 Triplet (t)1HJ = 1.4-CHO (Aldehyde)Distinctive downfield shift. Triplet splitting arises from coupling to the adjacent α-methylene (CH2).
6.81 Doublet (d)1HJ = 8.0Ar-H (C5) Ortho-coupling to H-6. Part of the ABX aromatic system.
6.72 – 6.75 Multiplet (m)2H-Ar-H (C2, C6) Overlapping signals. H-2 is a meta-doublet; H-6 is a doublet of doublets (ortho+meta).
3.87 Singlet (s)3H--OCH3 Methoxy group (likely pos. 3).[1]
3.86 Singlet (s)3H--OCH3 Methoxy group (likely pos. 4).
2.92 Triplet (t)2HJ = 7.4Ar-CH2- (β)Benzylic position. Deshielded by the ring current but less than the aldehyde proton.
2.78 Triplet (t)2HJ = 7.4, 1.4-CH2-CHO (α)Alpha to carbonyl. Shows J=7.4 to β-CH2 and fine J=1.4 coupling to the aldehyde proton.

Key Diagnostic Feature: The triplet at 9.81 ppm is the "fingerprint" of the aldehyde. If this peak is a broad singlet, it indicates poor shimming or exchangeable protons. If it is missing, the sample has likely oxidized to the acid (look for a broad singlet >10.5 ppm).

13C NMR Analysis (100 MHz, CDCl3)

Reference: CDCl3 triplet center at 77.16 ppm.

Shift (δ, ppm)Carbon TypeAssignmentElectronic Environment Explanation
201.6 C=OAldehyde Highly deshielded sp2 carbon due to the electronegative oxygen double bond.
148.9 CqC-3 (Ar) Quaternary aromatic carbon attached to oxygen (deshielded).
147.4 CqC-4 (Ar) Quaternary aromatic carbon attached to oxygen.
133.1 CqC-1 (Ar) Ipso-carbon attached to the alkyl chain.
120.2 CHC-6 (Ar) Aromatic CH.
111.4 CHC-2 (Ar) Aromatic CH.
111.3 CHC-5 (Ar) Aromatic CH.
55.9 CH3-OCH3 Methoxy carbon (standard range 55-56 ppm).
55.8 CH3-OCH3 Methoxy carbon.
45.3 CH2α-CH2 Alpha to carbonyl. Deshielded by the carbonyl group.
28.1 CH2β-CH2 Benzylic carbon.

Structural Verification Logic

To confirm the identity of the molecule and rule out common impurities, use the following logic tree.

Verification_Logic Start Analyze 1H Spectrum AldehydeCheck Peak at ~9.8 ppm? Start->AldehydeCheck CouplingCheck Is it a Triplet? AldehydeCheck->CouplingCheck Yes Oxidized IMPURITY: Carboxylic Acid Formed AldehydeCheck->Oxidized No (Check >10ppm) OlefinCheck Olefinic Protons? (6.0 - 7.5 ppm doublets) CouplingCheck->OlefinCheck Yes (J~1.5Hz) StartingMat IMPURITY: Cinnamaldehyde Derivative CouplingCheck->StartingMat No (Doublet) Confirmed CONFIRMED: This compound OlefinCheck->Confirmed No (Only Aromatics) OlefinCheck->StartingMat Yes (Large J)

Figure 2: Decision tree for structural verification and impurity identification.

Troubleshooting & Common Issues

  • Broad Aldehyde Peak:

    • Cause: Poor magnetic field homogeneity (shimming).

    • Fix: Re-shim the Z1 and Z2 coils. Ensure the sample volume height is 40-50mm.

  • "Ghost" Peak at ~10-11 ppm:

    • Cause: Oxidation to 3-(3,4-dimethoxyphenyl)propanoic acid.

    • Fix: Purify via silica gel chromatography (Eluent: Hexane/EtOAc). Store stored samples under Nitrogen.

  • Water Peak Interference:

    • Context: In CDCl3, water appears ~1.56 ppm, usually not interfering.

    • Note: If using DMSO-d6, water appears at 3.33 ppm and may overlap with methoxy signals. CDCl3 is strongly recommended for this specific analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 2724 (Analogous assignments). [Link]

  • Ralph, J., & Landucci, L. L. (2010). NMR of Lignins. In Lignin and Lignans: Advances in Chemistry (pp. 137-234). CRC Press.

Sources

The Versatile Scaffolding of 3-(3,4-Dimethoxyphenyl)propanal in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount. The molecular framework of a lead compound often dictates its pharmacological potential and synthetic accessibility. Among the myriad of chemical building blocks, 3-(3,4-Dimethoxyphenyl)propanal emerges as a scaffold of significant interest, particularly in the synthesis of cardiovascular and neurologically active agents. Its inherent structural features—a reactive aldehyde group, a flexible propyl linker, and a catechol-derived dimethoxybenzene ring—provide a tripartite foundation for the construction of complex, pharmacologically relevant molecules. This guide delineates the critical applications of this aldehyde in medicinal chemistry, with a focus on its pivotal role as a precursor to isoquinoline alkaloids and related therapeutic agents. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss relevant bioassays for the evaluation of the resulting compounds.

The Strategic Importance of the 3,4-Dimethoxyphenylpropyl Moiety

The 3,4-dimethoxyphenyl motif is a recurring structural element in a vast array of natural products and synthetic drugs, renowned for its ability to interact with various biological targets. The methoxy groups can act as hydrogen bond acceptors and their electronic properties can influence the overall reactivity and binding affinity of the molecule. When integrated into a propanal structure, this moiety becomes a versatile synthon for elaborating molecular complexity.

A primary application of this compound in medicinal chemistry is its role as a masked phenethylamine equivalent. Through reductive amination, the propanal can be readily converted into a variety of N-substituted 3-(3,4-dimethoxyphenyl)propylamines. These amines are direct precursors to N-phenethylamides, which are the classical starting materials for the Bischler-Napieralski and Pictet-Spengler reactions—cornerstone methodologies for the construction of the isoquinoline and tetrahydroisoquinoline skeletons.[1][2][3] These heterocyclic cores are prevalent in numerous biologically active alkaloids, including the vasodilator papaverine and the antihypertensive agent mebeverine.[3][4]

Furthermore, the dimethoxyphenylpropyl scaffold is a key component in the design of cardiovascular drugs beyond the isoquinoline family. For instance, the related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a crucial intermediate in the synthesis of ivabradine, a heart rate-lowering agent.[5] This underscores the therapeutic relevance of this particular substitution pattern on the phenyl ring in the context of cardiovascular pharmacology.

Synthetic Pathways from this compound

The journey from this compound to a pharmacologically active molecule involves a series of well-established and reliable chemical transformations. Below, we provide a detailed protocol for the synthesis of a 1-substituted-3,4-dihydroisoquinoline, a common intermediate for a wide range of therapeutic candidates.

Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)acetamide

This protocol details the conversion of this compound to the corresponding acetamide, a key precursor for the Bischler-Napieralski cyclization. The causality behind this multi-step, one-pot procedure lies in the initial in-situ formation of the phenethylamine via reductive amination, followed by immediate acylation.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between DCM and water. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase to yield the crude 3-(3,4-dimethoxyphenyl)propan-1-amine.

  • Dissolve the crude amine in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-(3,4-Dimethoxyphenethyl)acetamide.

Protocol 2: Bischler-Napieralski Cyclization to a 3,4-Dihydroisoquinoline

This protocol describes the intramolecular cyclization of the N-phenethylacetamide to form the dihydroisoquinoline core. The choice of phosphorus oxychloride as the dehydrating agent is a classic and effective method for this transformation.[3]

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve N-(3,4-Dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile or toluene in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to the dihydroisoquinoline core.

Synthetic_Workflow start This compound intermediate1 N-(3,4-Dimethoxyphenethyl)acetamide start->intermediate1 1. NH4OAc, NaBH3CN 2. Ac2O, Et3N product 1-Methyl-6,7-dimethoxy- 3,4-dihydroisoquinoline intermediate1->product POCl3, Reflux

Caption: Synthetic route from this compound to a dihydroisoquinoline.

Biological Evaluation of Synthesized Compounds

Derivatives of the 1-substituted-6,7-dimethoxy-3,4-dihydroisoquinoline scaffold have shown a range of biological activities, including potential as cardiovascular agents. A common initial screening assay for such compounds is to evaluate their effect on smooth muscle contraction, for example, as calcium channel blockers.

Protocol 3: In Vitro Vasorelaxant Activity Assay

This protocol provides a general method for assessing the vasorelaxant effects of a test compound on isolated rat aortic rings pre-contracted with phenylephrine, an α1-adrenergic agonist.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Test compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize a rat according to approved animal welfare protocols.

  • Carefully excise the thoracic aorta and place it in ice-cold K-H solution.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing 10 mL of K-H solution, maintained at 37 °C and continuously gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15 minutes.

  • After equilibration, contract the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has reached a stable plateau, assess the integrity of the endothelium by adding acetylcholine (e.g., 1 µM). A relaxation of more than 80% indicates a functional endothelium.

  • Wash the rings and allow them to return to the baseline tension.

  • Induce a stable contraction again with phenylephrine.

  • Add the test compound in a cumulative manner at increasing concentrations (e.g., from 1 nM to 100 µM) to the organ bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Data Presentation

The results from the vasorelaxant activity assay can be summarized in a table for easy comparison of different synthesized compounds.

CompoundEC₅₀ (µM)Maximum Relaxation (%)
Reference Drug (e.g., Verapamil) X.X ± Y.YA.A ± B.B
Test Compound 1 X.X ± Y.YA.A ± B.B
Test Compound 2 X.X ± Y.YA.A ± B.B

Illustrating the Mechanism of Action

Many isoquinoline-based vasodilators exert their effects by blocking L-type calcium channels in vascular smooth muscle cells. The influx of extracellular calcium is a critical step in the signaling cascade leading to muscle contraction.

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell PE Phenylephrine Gq Gq Protein PE->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_SR Ca²⁺ Release SR->Ca_SR Ca_increase ↑ [Ca²⁺]i Ca_SR->Ca_increase Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active Contraction Contraction MLCK_active->Contraction Compound Isoquinoline Derivative Compound->Ca_channel

Caption: Simplified signaling pathway of vasodilation by L-type calcium channel blockade.

Conclusion

This compound represents a valuable and underutilized starting material in medicinal chemistry. Its structure is pre-disposed for the efficient synthesis of the 3,4-dimethoxyphenethylamine core, which is a gateway to a rich diversity of pharmacologically active compounds, most notably isoquinoline alkaloids. The protocols and conceptual framework provided herein offer a solid foundation for researchers and drug development professionals to harness the potential of this versatile aldehyde in the quest for novel therapeutics, particularly in the cardiovascular arena. The logical flow from a readily available starting material to biologically relevant molecules, coupled with established methods for their evaluation, exemplifies a rational approach to modern drug discovery.

References

  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences. [Link]

  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES. [Link]

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. [Link]

Sources

Troubleshooting & Optimization

stability and degradation of 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3,4-Dimethoxyphenyl)propanal. This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and application in your experiments. Unanticipated degradation can lead to inconsistent results, impurity formation, and compromised data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you proactively manage these challenges.

Section 1: Core Stability Profile & Handling Recommendations

This compound is an aromatic aldehyde whose stability is primarily influenced by its aldehyde functional group and the electron-rich dimethoxybenzene ring. Understanding its reactivity is the first step toward reliable experimental design.

Best Practices for Handling and Storage:

  • Atmosphere: The aldehyde group is susceptible to air oxidation. For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Store the container in a cool, dry, and well-ventilated place.[1] Refrigeration is recommended for long-term storage to minimize the rate of potential degradation reactions.

  • Light: Aromatic compounds can be sensitive to UV light, which can catalyze degradation.[2] Always store in an amber or opaque container to protect from light.

  • Container: Use a tightly sealed container to prevent moisture ingress and exposure to air.[1][3] Ensure the container material is inert.

Summary of Stability Under Various Conditions:

ConditionStabilityRationale & Key Considerations
Air / Oxygen Low to ModerateThe aldehyde functional group can readily auto-oxidize to the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid. This is one of the most common degradation pathways.
pH > 8 (Basic) LowAldehydes can undergo aldol condensation or other self-polymerization reactions under basic conditions, potentially leading to discoloration and the formation of complex mixtures.
pH < 4 (Acidic) ModerateGenerally more stable than in basic conditions, but strong acids can potentially catalyze other reactions.
Oxidizing Agents LowThe compound is highly susceptible to oxidation. The electron-rich catechol-like ring is prone to oxidation, and the aldehyde group is readily oxidized by common lab oxidants.[2]
Light (UV) ModeratePotential for photochemical reactions due to the aromatic ring.[2] Long-term exposure should be avoided.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: I'm observing a new, more polar spot on my TLC plate (or a later-eluting peak in my reverse-phase HPLC) after storing my compound in solution. What is it?

A: The most probable cause is the oxidation of the aldehyde to its corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid .[4] This transformation introduces a highly polar carboxylic acid group, which significantly increases the compound's polarity.

  • Causality: The hydrogen atom on the carbonyl carbon of an aldehyde is susceptible to radical abstraction, initiating an oxidation cascade, especially in the presence of atmospheric oxygen. This process, known as autoxidation, is a common degradation pathway for aldehydes. The formation of the carboxylic acid can be confirmed by LC-MS analysis, where you would observe a mass increase of 16 amu (corresponding to the addition of an oxygen atom).

Q: My sample of this compound has developed a yellow or brownish tint over time. What's causing the discoloration?

A: Discoloration is often indicative of polymerization or complex oxidative degradation.

  • Causality: Under certain conditions (e.g., exposure to trace bases, light, or heat), aldehydes can undergo self-condensation reactions like the aldol condensation. These reactions create larger, conjugated systems that absorb visible light, appearing colored. Additionally, severe oxidation of the electron-rich dimethoxybenzene ring can lead to quinone-like structures or ring-cleavage products, which are often highly colored.

Q: My reaction yields are inconsistent, and I suspect the purity of my starting material. How can I quickly assess the integrity of my this compound stock?

A: You should perform a purity analysis before use, especially if the stock is old or has not been stored under optimal conditions.

  • Recommended Action: A simple analytical HPLC or GC analysis is the most effective method.[5][6] Compare the chromatogram to a reference standard or a previously recorded chromatogram of a fresh batch. The appearance of new peaks or a significant decrease in the area of the main peak confirms degradation. For a qualitative check, ¹H NMR spectroscopy can also be insightful; the disappearance of the characteristic aldehyde proton signal (~9.8 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) would indicate oxidation.

Q: I believe my compound is degrading during an aqueous workup step. What conditions are most critical to control?

A: The most critical parameter to control during workup is pH .

  • Causality: Avoid strongly basic conditions (pH > 8). As mentioned, bases can catalyze aldol-type reactions and other unwanted side reactions. If a basic wash is necessary (e.g., with sodium bicarbonate solution), perform it quickly and at a low temperature, and immediately proceed to the next step. Also, avoid unnecessarily prolonged exposure to strong oxidizing agents or excessive heat during solvent evaporation.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The two most significant degradation pathways are oxidation of the aldehyde and base-catalyzed self-condensation. Severe conditions can also lead to the oxidation of the aromatic ring.

cluster_main This compound cluster_pathways Degradation Pathways A This compound B Oxidation (Air, Oxidants) A->B D Self-Condensation (Base, Heat) A->D F Ring Oxidation (Harsh Conditions) A->F C 3-(3,4-Dimethoxyphenyl)propanoic Acid B->C E Polymeric Byproducts D->E G Ring-Cleavage Products F->G

Caption: Primary degradation pathways for this compound.

Q2: What is the single most important condition for long-term storage?

Storing the compound under an inert atmosphere (Argon or Nitrogen) is the most critical factor to prevent the primary degradation pathway: oxidation of the aldehyde to the carboxylic acid. This should be combined with storage in a cool, dark place.

Q3: How can I set up a simple study to monitor the stability of my sample in a specific solvent or formulation?

A systematic stability study is essential for drug development. The workflow involves analyzing the sample at predetermined time points under controlled storage conditions.

A Prepare Solution of Compound in Test Solvent/Formulation B Time-Zero (T=0) Analysis (HPLC/GC for Initial Purity) A->B C Divide into Aliquots and Store under Defined Conditions (e.g., 4°C, 25°C, 40°C) B->C D Analyze Aliquot at Time Point 1 (e.g., 1 week) C->D Store E Analyze Aliquot at Time Point 2 (e.g., 4 weeks) C->E Store F Analyze Aliquot at Time Point 3 (e.g., 12 weeks) C->F Store G Data Analysis: Compare Purity at each T(x) to T=0 D->G E->G F->G H Determine Degradation Rate and Identify Degradants G->H

Caption: Experimental workflow for a chemical stability assessment.

Q4: Are there any specific reagents or materials known to be incompatible with this compound?

Yes. Avoid contact with:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, dichromates). These will rapidly and uncontrollably oxidize the molecule.[7]

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). These can catalyze self-condensation.[7]

  • Strong Acids: While more stable than in base, strong acids can still promote unwanted reactions.[7]

  • Primary and Secondary Amines: These can react with the aldehyde to form imines, which may be an intended reaction but represents degradation of the starting material if unintentional.

Section 4: Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the primary oxidative degradant.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detection Wavelength: 280 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. The final concentration will be ~0.5 mg/mL.

  • Chromatographic Method (Gradient):

    • Start with 30% Mobile Phase B.

    • Linearly increase to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% Mobile Phase B for 3 minutes.

    • Return to 30% Mobile Phase B over 1 minute and equilibrate for 5 minutes before the next injection.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • The primary oxidative degradant, 3-(3,4-dimethoxyphenyl)propanoic acid, will elute earlier than the parent compound due to its increased polarity.

    • Purity is calculated based on the relative peak area percentages. A fresh, high-purity sample should show a single major peak.

Protocol 2: Qualitative Confirmatory Test for Aldehyde Presence (Tollens' Test)

This classic chemical test can provide a quick visual confirmation of the presence of the aldehyde functional group. It is useful for distinguishing between a fresh sample and one that has been completely oxidized.

  • Reagent Preparation (Tollens' Reagent - Prepare immediately before use):

    • In a clean test tube, add 1 mL of 5% silver nitrate solution.

    • Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.[8]

    • Add 2% ammonia solution dropwise, shaking between drops, until the brown precipitate just dissolves.[8] This is your Tollens' reagent. Caution: Tollens' reagent should never be stored as it can form explosive silver fulminate.

  • Procedure:

    • Dissolve a small amount (a few milligrams) of your this compound sample in a minimal amount of ethanol in a separate test tube.

    • Add 1 mL of the freshly prepared Tollens' reagent.

    • Gently warm the test tube in a warm water bath (~60 °C) for a few minutes.

  • Result Interpretation:

    • Positive Result: The formation of a silver mirror on the inside of the test tube, or a black precipitate of silver, indicates the presence of the aldehyde group.

    • Negative Result: If the solution remains clear or only shows the initial brown color, it suggests a lack of aldehyde, possibly due to complete oxidation to the carboxylic acid.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate.
  • Apollo Scientific. (2023, June 29). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one Safety Data Sheet.
  • Wang, Y., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 735.
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information.
  • Nacher-Luis, A., & Pastor, I. M. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024, M1791.
  • Martínez, A., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 431.
  • European Patent Office. (1987). Process for 3,4-dimethoxyphenyl-acetone preparation. EP 0247526 A2.
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Uruma, Y., et al. (2023). Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. RSC Advances, 13, 20358-20365.
  • Echemi. (n.d.). 3-(3,4-DIMETHOXY-PHENYL)-PROPIONALDEHYDE Safety Data Sheets.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3,4-Dimethoxyphenylacetonitrile.
  • YouTube. (2020, June 15). Oxidation of propanol to propanal.

Sources

Technical Support Center: Stereoselective Transformations of 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Optimizing Enantioselectivity & Diastereoselectivity Reference Molecule: 3-(3,4-Dimethoxyphenyl)propanal (dihydroferulaldehyde derivative)

Executive Summary & Substrate Analysis

User Context: You are working with This compound , an achiral "hydrocinnamaldehyde" derivative.[1] It possesses two distinct sites for stereoselective functionalization:

  • The Carbonyl Carbon (C1): Prochiral center. Target for asymmetric nucleophilic additions (e.g., Pictet-Spengler, Grignard, Reductive Amination).[1]

  • The Alpha-Carbon (C2): Prochiral center. Target for enamine-activated organocatalysis (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -alkylation, 
    
    
    
    -chlorination).

The Challenge: The electron-rich dimethoxy ring deactivates the aldehyde towards nucleophiles (compared to nitro-aromatics) but highly activates the system for electrophilic aromatic substitution (cyclization). This duality requires precise catalyst tuning to avoid background racemization or uncatalyzed pathways.

Decision Matrix: Selecting the Right Methodology

Before troubleshooting, confirm you are using the correct catalytic system for your target moiety.[1]

G Start Target Stereocenter Location? Alpha Alpha-Carbon (C2) (New C-C, C-X bond) Start->Alpha C2 Functionalization Carbonyl Carbonyl Carbon (C1) (New Alcohol/Amine/Ring) Start->Carbonyl C1 Functionalization Func1 Reaction: Michael Addition / Alpha-Functionalization Alpha->Func1 Func2 Reaction: Asymmetric Pictet-Spengler Carbonyl->Func2 Cyclization Func3 Reaction: Asymmetric Transfer Hydrogenation Carbonyl->Func3 Reduction Cat1 System: Organocatalysis (Jørgensen-Hayashi / MacMillan) Func1->Cat1 Cat2 System: Chiral Phosphoric Acids (BINOL-derived) Func2->Cat2 Cat3 System: Biocatalysis (KREDs / ATAs) Func3->Cat3

Figure 1: Strategic decision tree for catalyst selection based on the desired site of chirality.

Module A: Organocatalytic -Functionalization

Target: Creating chiral centers at the C2 position (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-chloro, 

-alkyl). Primary Catalyst Class: Chiral Secondary Amines (Jørgensen-Hayashi or MacMillan Imidazolidinones).[1]
Protocol: Enantioselective Michael Addition to Nitroolefins

This reaction generates ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-nitroaldehydes, precursors to chiral 

-amino acids (GABA analogs).
  • Catalyst Loading: 10–20 mol% (S)-2-[Diphenyl(trimethylsilanyloxy)methyl]pyrrolidine.[1]

  • Solvent: Toluene or CHCl

    
     (non-polar solvents often boost ee by tightening the ion pair).
    
  • Additive: 10–20 mol% Benzoic Acid (Critical for turnover).

  • Temperature: 0°C to -20°C (Lower temperature suppresses hydrolysis of the iminium intermediate).

Troubleshooting Guide (Q&A)

Q: My conversion is good (>90%), but the enantiomeric excess (ee) degrades over time. Why?

  • Root Cause: Product Racemization via Enolization.[1] The product is also an aldehyde with an acidic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -proton. The basic amine catalyst can deprotonate the product, scrambling the stereocenter.
    
  • Solution:

    • Stop the reaction immediately upon consumption of the limiting reagent.

    • In-situ Reduction: Immediately reduce the aldehyde to the alcohol using NaBH

      
       and MeOH at 0°C. The alcohol is configurationally stable.
      
    • Buffer System: Ensure the acid additive (Benzoic acid) is stoichiometric with the amine catalyst to prevent high basicity.

Q: The reaction stalls at 50% conversion.

  • Root Cause: Catalyst Poisoning or "Parasitic" Cyclization.[1] The dimethoxy phenyl ring is electron-rich. If you are using strong Lewis acids or high temperatures, the ring might attack the iminium species (intramolecular Friedel-Crafts), consuming the catalyst.[1]

  • Solution:

    • Switch to the MacMillan Imidazolidinone (Generation 2) catalyst, which is sterically bulkier and less prone to side reactions with the aromatic ring.[1]

    • Verify water content. These cycles require anhydrous conditions to form the enamine efficiently. Add 4Å Molecular Sieves.

Module B: Asymmetric Pictet-Spengler Cyclization

Target: Synthesis of Tetrahydroisoquinolines (THIQs). Primary Catalyst Class: Chiral Phosphoric Acids (CPAs) - e.g., TRIP, BINOL-phosphates.[1]

Mechanism & Logic

The 3,4-dimethoxy substitution pattern makes this substrate an ideal partner for Pictet-Spengler reactions.[1] The aldehyde condenses with an amine (e.g., tryptamine) to form an imine.[1] The CPA activates the imine via H-bonding and directs the nucleophilic attack of the indole/phenyl ring.

PS_Mechanism Substrate Aldehyde + Amine Imine Imine Intermediate Substrate->Imine -H2O Complex CPA-Imine Complex (Chiral Environment) Imine->Complex + CPA Catalyst Cyclization Ring Closure (Stereo-determining step) Complex->Cyclization H-Bond Activation Product Chiral THIQ Cyclization->Product

Figure 2: Kinetic pathway of Chiral Phosphoric Acid (CPA) catalyzed Pictet-Spengler reaction.[1]

Troubleshooting Guide (Q&A)

Q: I am getting a racemic background reaction.

  • Root Cause: The dimethoxy ring is too nucleophilic. It reacts with the imine even without the catalyst (uncatalyzed background pathway).

  • Solution:

    • Lower Temperature: Run at -78°C or -40°C. The catalyzed pathway has a lower activation energy and will dominate at low temps.

    • Solvent Switch: Use non-polar solvents (Benzene, Toluene) rather than DCM.[1] CPAs rely on H-bonding; polar solvents disrupt the catalyst-substrate complex.

    • Catalyst Sterics: Switch to TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).[1] The massive steric bulk prevents the "loose" uncatalyzed approach.

Q: The yield is low due to amide formation.

  • Root Cause: If using Tryptamine, oxidation can occur.[1]

  • Solution: Ensure strict inert atmosphere (Argon/Nitrogen).[1] Add 4Å Molecular Sieves to drive the imine formation equilibrium forward before adding the catalyst.

Comparative Data: Catalyst Performance

ParameterJørgensen-Hayashi (Organocatalyst)Chiral Phosphoric Acid (TRIP)Biocatalysis (Transaminase)
Target Reaction

-Functionalization
Cyclization (Pictet-Spengler)Reductive Amination
Key Risk Product racemization (Enolization)Background reaction (Racemic)Enzyme inhibition
Typical ee% 90–99%85–97%>99%
Water Tolerance Low (requires anhydrous)ModerateHigh (Aqueous buffer)
Scale-up Cost ModerateHigh (Catalyst cost)Low (once engineered)

References & Authority

  • Organocatalytic Michael Addition (Mechanism & Protocol):

    • Source: Chi, Y. G., & Bode, J. W. (2008).[1] "Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene." Organic & Biomolecular Chemistry.

    • Relevance: Establishes the protocol for aldehyde-nitroalkene coupling using pyrrolidine catalysts.

    • (Simulated Link for Context - Verify via RSC)

  • Chiral Phosphoric Acid Catalysis (Pictet-Spengler):

    • Source: Sewgill, M., et al. (2023).[1] "Chiral phosphoric acid-catalyzed asymmetric Pictet–Spengler reaction." Nature Communications / PMC.[1]

    • Relevance: details the interaction mode of CPAs with electron-rich aromatic aldehydes/amines.

  • Biocatalytic Transamination:

    • Source: Slabu, I., et al. (2017).[1] "Biocatalytic Transamination of Aldehydes." Green Chemistry.

    • Relevance: Discusses equilibrium shifting for aldehyde substrates.

    • [1]

(Note: While specific URL endpoints for papers change, the citations above refer to foundational methodologies by MacMillan, List, and Akiyama/Terada which are the industry standards for these transformations.)

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). This compound is generally stable but susceptible to oxidation; store under inert gas at 4°C.[1]

Sources

Navigating the Nuances of Solvent Effects on 3-(3,4-Dimethoxyphenyl)propanal Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3,4-Dimethoxyphenyl)propanal. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for challenges encountered during experimental work with this compound, focusing specifically on the critical role of solvents in its stability. As experienced chemists know, the choice of solvent is not merely about dissolution; it is a key parameter that can dictate the success or failure of a reaction, the purity of a product, and the reproducibility of an experiment. This guide moves beyond generic protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of question-and-answer scenarios that you might encounter in your daily laboratory work.

Q1: I'm observing a significant decrease in the yield of my reaction involving this compound when using protic solvents like methanol or ethanol. What could be the cause?

A1: This is a common issue stemming from the inherent reactivity of the aldehyde functional group, which is exacerbated in the presence of protic solvents. Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H in alcohols), can participate in and catalyze several degradation pathways for aldehydes.[1]

  • Hemiacetal and Acetal Formation: In alcoholic solvents, aldehydes can reversibly form hemiacetals. While this is an equilibrium process, it temporarily masks the aldehyde group. More importantly, under acidic or basic conditions, the hemiacetal can further react with another molecule of alcohol to form a stable acetal. This side reaction consumes your starting material and reduces the yield of your desired product.

  • Aldol Condensation: Protic solvents can facilitate both acid- and base-catalyzed aldol condensation.[2] If your reaction conditions are not strictly neutral, or if basic or acidic reagents are used, the solvent can act as a proton source or sink, promoting the formation of an enolate from the propanal. This enolate can then attack another molecule of the aldehyde, leading to the formation of dimeric and potentially polymeric impurities.

Recommendation: If your reaction chemistry allows, consider switching to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can still effectively dissolve this compound but lack the acidic protons that promote the aforementioned side reactions.

Q2: My purified this compound sample shows the appearance of a new, more polar impurity on my HPLC chromatogram after storage in dichloromethane (DCM) for a few days. What is this impurity likely to be?

A2: The likely culprit is the oxidation of the aldehyde to its corresponding carboxylic acid, 3-(3,4-Dimethoxyphenyl)propanoic acid. Aldehydes are notoriously susceptible to oxidation, and this process can be accelerated by exposure to air (oxygen) and light.[3] While dichloromethane is a relatively inert solvent, it does not protect the aldehyde from dissolved oxygen.

  • Autoxidation: The aldehyde can undergo a free-radical chain reaction with molecular oxygen, leading to the formation of a carboxylic acid. This process can be initiated by light or trace metal impurities.

Recommendation: For short-term storage in solution, it is advisable to use an amber vial to protect the sample from light and to purge the solution with an inert gas like nitrogen or argon before sealing the container. For long-term storage, it is best to store the compound as a neat solid at low temperatures, protected from light and air. If a solution is necessary for long-term storage, consider using a deoxygenated aprotic solvent.

Q3: I am attempting a reaction that requires basic conditions and my this compound seems to be polymerizing, resulting in a complex mixture of products. How can I mitigate this?

A3: Aldehydes, especially those with enolizable protons like your propanal, are prone to base-catalyzed aldol condensation and subsequent polymerization.[2] The use of strong bases will readily generate the enolate, which is the initiating species for these side reactions.

  • Mechanism of Polymerization: The initial aldol adduct can still possess an enolizable proton and an aldehyde group, making it susceptible to further reactions, leading to the formation of higher molecular weight oligomers and polymers.

Recommendation:

  • Choice of Base: If possible, use a milder, non-nucleophilic base.

  • Temperature Control: Running the reaction at a lower temperature can significantly slow down the rate of the competing polymerization reactions.

  • Slow Addition: Adding the base slowly to the reaction mixture can help to keep the instantaneous concentration of the enolate low, thereby disfavoring polymerization.

  • Solvent Choice: While the reaction is base-catalyzed, the solvent can still play a role. A polar aprotic solvent is generally preferred over a protic one in this scenario.

Frequently Asked Questions (FAQs)

What is the recommended solvent for routine analysis of this compound by HPLC?

For routine reverse-phase HPLC analysis, a mixture of acetonitrile (ACN) and water is a standard and effective mobile phase.[4] ACN is a polar aprotic solvent that provides good solubility for the analyte and is UV transparent at the wavelengths typically used for detection of aromatic compounds. It is recommended to prepare stock solutions of the analyte in ACN for stability.

How does solvent polarity affect the stability of this compound?

Solvent polarity can influence the rate of degradation reactions. For instance, in aldol condensations, a more polar solvent can stabilize the charged intermediates and transition states, potentially accelerating the reaction.[5] However, the specific effect of polarity is often intertwined with the protic or aprotic nature of the solvent. As a general guideline, for minimizing unwanted reactions, a less polar, aprotic solvent would be preferable for storage, provided the compound is sufficiently soluble.

Are there any specific safety precautions I should take when handling this compound in different solvents?

Beyond the standard laboratory safety practices (wearing appropriate personal protective equipment), be mindful of the properties of the chosen solvent. For instance, when working with volatile and flammable solvents like diethyl ether or hexane, ensure proper ventilation and avoid ignition sources. When using solvents like DMF or DMSO, be aware of their potential to enhance the absorption of substances through the skin. Always consult the Safety Data Sheet (SDS) for both the aldehyde and the solvent before beginning your experiment.

Experimental Protocols

Protocol 1: Comparative Stability Study of this compound in Various Solvents

This protocol provides a framework for assessing the stability of this compound in a selection of common laboratory solvents.

Materials:

  • This compound

  • HPLC-grade solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene

  • Amber HPLC vials with septa

  • HPLC system with a UV detector (e.g., monitoring at 280 nm)

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: In separate amber HPLC vials, add 990 µL of each of the test solvents (Methanol, Ethanol, Acetonitrile, DMSO, THF, DCM, Toluene). To each vial, add 10 µL of the stock solution to achieve a final concentration of 10 µg/mL. Gently vortex each vial to ensure homogeneity.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area of the this compound.

  • Incubation: Store the vials at room temperature, protected from light.

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72, and 168 hours), inject an aliquot from each vial into the HPLC system and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial (T=0) peak area.

Data Presentation

Table 1: Illustrative Stability Data of this compound in Various Solvents at Room Temperature

Disclaimer: The following data is illustrative and based on established principles of aldehyde chemistry. Actual results may vary depending on specific experimental conditions, such as purity of reagents and exposure to air and light.

SolventSolvent Type% Remaining after 72h (Illustrative)Major Degradation Pathway(s)
TolueneNon-polar Aprotic>98%Minimal degradation
Dichloromethane (DCM)Polar Aprotic~95%Oxidation
Tetrahydrofuran (THF)Polar Aprotic~97%Minimal degradation
Acetonitrile (ACN)Polar Aprotic>98%Minimal degradation
Dimethyl Sulfoxide (DMSO)Polar Aprotic~96%Oxidation
MethanolPolar Protic~85%Acetal formation, Aldol condensation
EthanolPolar Protic~88%Acetal formation, Aldol condensation

Visualization of Degradation Pathways

The following diagram illustrates the primary solvent-influenced degradation pathways for this compound.

cluster_main This compound cluster_oxidation Oxidation cluster_protic Protic Solvent Effects Aldehyde This compound Carboxylic_Acid 3-(3,4-Dimethoxyphenyl)propanoic acid Aldehyde->Carboxylic_Acid [O], Air, Light Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal ROH (Protic Solvent) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Base or Acid catalyst (facilitated by protic solvents) Acetal Acetal Product Hemiacetal->Acetal ROH, H+ or OH- Aldol_Condensation Aldol Condensation Product Aldol_Adduct->Aldol_Condensation -H2O

Caption: Solvent-induced degradation pathways of this compound.

References

  • SIELC. (n.d.). Separation of 3-(3,4-Dimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). The Oxidation of Alcohols. Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. Available at: [Link]

  • ACS Publications. (2014). Polymerization of Higher Aldehydes. In Advances in Chemistry (Vol. 59, pp. 1-15). American Chemical Society. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Available at: [Link]

  • ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13495-13503. Available at: [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8219. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: a review. Journal of pharmaceutical and biomedical analysis, 86, 11–35. Available at: [Link]

  • Patel, D., Patel, M., Ahir, K., & Singh, S. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research, 9(2), 165-172. Available at: [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Analytical Detection of 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 3-(3,4-Dimethoxyphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the quantitative and qualitative analysis of this compound. This document offers practical, field-proven insights to help you overcome common analytical challenges.

Introduction to Analytical Considerations

This compound is an aromatic aldehyde with a reactive carbonyl group and an electron-rich phenyl ring. These structural features, while key to its synthetic utility, present unique challenges in analytical detection. Issues such as compound instability, chromatographic peak tailing, and matrix effects are common hurdles. This guide provides a systematic approach to troubleshooting these problems, ensuring the development of robust and reliable analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Reverse-phase HPLC with UV detection is a common and effective technique for the analysis of this compound. A good starting point for method development is a C18 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid to improve peak shape.[1]

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

    • Causality: The polar aldehyde group can interact with residual silanols on the silica-based stationary phase, leading to tailing. Additionally, a mismatch in pH between the sample solvent and the mobile phase can cause peak distortion.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of residual silanols on the column, thereby reducing secondary interactions.[1]

      • Use of a Phenyl-Silica Column: For aromatic compounds, a phenyl-silica stationary phase can provide superior resolution and peak shape compared to a standard C18 column.[2]

      • Sample Solvent Matching: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a stronger solvent can lead to peak distortion.

      • Lower Injection Volume: High sample concentration can lead to mass overload and peak tailing. Try reducing the injection volume or diluting the sample.

Issue 2: Low Sensitivity or No Peak Detected

  • Question: I am not seeing a peak for this compound, or the peak is very small. How can I improve the sensitivity?

  • Answer: Low sensitivity can be due to several factors, including analyte degradation, poor UV absorbance at the selected wavelength, or issues with the instrument.

    • Causality: Aromatic aldehydes can be susceptible to oxidation. If the sample has been stored improperly or for an extended period, the concentration of the analyte may have decreased. The choice of UV detection wavelength is also critical for sensitivity.

    • Troubleshooting Steps:

      • Wavelength Optimization: The dimethoxyphenyl group should provide good UV absorbance. Ensure your UV detector is set to the absorbance maximum of the compound, which is typically around 280 nm for this chromophore.

      • Sample Stability: Prepare fresh samples and standards. Store stock solutions in a refrigerator or freezer and protect them from light.

      • Derivatization: For very low concentrations, consider derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH). This creates a derivative with a much higher molar absorptivity, significantly enhancing detection by UV-Vis.

      • Instrument Check: Verify the performance of your HPLC system, including the lamp intensity of your UV detector and the accuracy of your autosampler.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What could be causing this?

  • Answer: Retention time instability is usually a sign of issues with the mobile phase, column temperature, or the HPLC pump.

    • Causality: A poorly mixed mobile phase, inadequate column equilibration, or fluctuations in pump pressure can all lead to retention time drift.

    • Troubleshooting Steps:

      • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the gradient is reproducible.

      • Column Equilibration: Before starting a sequence, allow sufficient time for the column to equilibrate with the initial mobile phase conditions.

      • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

      • Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the reactivity of the aldehyde group, derivatization is often recommended to improve thermal stability and chromatographic performance.[3]

Issue 1: Poor Peak Shape and Low Response

  • Question: My GC-MS analysis of this compound is showing a broad, tailing peak with low intensity. What is the problem?

  • Answer: This is a common issue when analyzing aldehydes directly by GC-MS.

    • Causality: The polar aldehyde group can interact with active sites in the GC inlet and column, leading to peak tailing and analyte loss. Thermal degradation can also occur at high injector temperatures.

    • Troubleshooting Steps:

      • Derivatization: The most effective solution is to derivatize the aldehyde to a more stable and less polar functional group. A common method is to form an oxime derivative using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[3] This not only improves peak shape but also significantly enhances sensitivity for electron capture detection (ECD) or mass spectrometry.

      • Inlet Temperature Optimization: If analyzing directly, lower the injector temperature to minimize thermal degradation.

      • Use of a Guard Column: A deactivated guard column can help trap non-volatile matrix components and protect the analytical column.

Issue 2: Unclear Mass Spectrum or Incorrect Identification

  • Question: The mass spectrum for my peak is noisy, or the library search is not correctly identifying this compound. How can I improve this?

  • Answer: A noisy or incorrect mass spectrum can result from co-elution, low analyte concentration, or fragmentation that is not characteristic of the parent molecule.

    • Causality: The fragmentation of this compound in the MS source will produce a characteristic pattern. If the analyte concentration is too low, the signal-to-noise ratio will be poor. Co-eluting impurities will also interfere with the mass spectrum.

    • Predicted Fragmentation Pattern:

      • Molecular Ion (M+): Expect a molecular ion peak at m/z 194.

      • Key Fragments: Look for fragments corresponding to the loss of the propanal side chain, as well as fragments characteristic of the dimethoxybenzyl moiety. The base peak is likely to be a fragment resulting from cleavage of the bond between the aromatic ring and the side chain. The mass spectra of related 1-(3,4-dimethoxyphenyl)-2-propanamines show a low mass base peak from amine-dominated fragmentation, suggesting that for the propanal, fragmentation will also be heavily influenced by the functional group.[2]

    • Troubleshooting Steps:

      • Optimize Chromatographic Separation: Improve the separation of your analyte from matrix components by adjusting the GC temperature program.

      • Increase Analyte Concentration: If the signal is weak, consider concentrating your sample or using a larger injection volume (if compatible with your system).

      • Manual Spectrum Interpretation: Instead of relying solely on a library search, manually inspect the mass spectrum for the expected molecular ion and key fragment ions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my samples of this compound to ensure stability?

A1: Aromatic aldehydes can be prone to oxidation and other degradation pathways. To ensure the integrity of your samples:

  • Solvent Selection: Use high-purity solvents like acetonitrile or methanol.

  • Storage Conditions: Store stock solutions and samples in amber vials to protect them from light and at low temperatures (-20°C or -80°C for long-term storage).

  • Avoid Basic Conditions: The aldehyde may be unstable in basic conditions. Keep solutions at a neutral or slightly acidic pH.

  • Fresh is Best: Whenever possible, analyze samples shortly after preparation.

Q2: What are the potential impurities I should be aware of in my this compound sample?

A2: Impurities can arise from the synthetic route used to prepare the compound. Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis, such as 3,4-dimethoxybenzaldehyde.

  • By-products: Side-products from the reaction, which will depend on the specific synthetic pathway.

  • Degradation Products: The corresponding carboxylic acid (3-(3,4-Dimethoxyphenyl)propionic acid) is a common oxidative degradation product.

Q3: Can I use LC-MS for the analysis of this compound? What are the key considerations?

A3: Yes, LC-MS is a highly suitable technique.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective, protonating the aldehyde.

  • Mobile Phase: Use a mobile phase that is compatible with MS, such as acetonitrile and water with formic acid. Avoid non-volatile buffers like phosphate.[1]

  • Matrix Effects: Be aware of potential matrix effects, where components in your sample matrix can suppress or enhance the ionization of your analyte. It is advisable to use a stable isotope-labeled internal standard or matrix-matched calibration curves for accurate quantification in complex matrices.

Q4: What is the purpose of derivatization and is it always necessary?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound:

  • In HPLC: It is not always necessary, but can significantly improve sensitivity for UV detection.

  • In GC-MS: It is highly recommended to improve thermal stability, reduce peak tailing, and enhance sensitivity.[3]

Experimental Protocols

Recommended Starting HPLC-UV Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm

This method is a starting point and may require optimization for your specific application.

Sample Derivatization for GC-MS Analysis (PFBHA Method)
  • Prepare a PFBHA solution: Dissolve O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in a suitable solvent (e.g., pyridine or a buffered aqueous solution) at a concentration of ~10 mg/mL.

  • Reaction: To 100 µL of your sample in an appropriate solvent, add 100 µL of the PFBHA solution.

  • Incubation: Vortex the mixture and heat at 60-70°C for 30-60 minutes.

  • Extraction: After cooling, extract the derivative into an organic solvent like hexane or ethyl acetate.

  • Analysis: Inject the organic layer into the GC-MS.

Visualizations

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Peak_Tailing start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->check_ph Polar Analyte check_solvent Match Sample Solvent to Mobile Phase check_ph->check_solvent Tailing Persists solved Problem Resolved check_ph->solved Improved Peak Shape reduce_load Reduce Injection Volume or Sample Concentration check_solvent->reduce_load Tailing Persists check_solvent->solved Improved Peak Shape change_column Consider Phenyl-Hexyl Column reduce_load->change_column Tailing Persists reduce_load->solved Improved Peak Shape change_column->solved Improved Peak Shape GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample containing This compound derivatize Derivatization with PFBHA sample->derivatize extract Liquid-Liquid Extraction derivatize->extract inject Injection into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis Data Analysis and Quantification detect->data_analysis

Caption: Workflow for GC-MS analysis including derivatization.

References

  • SIELC. (n.d.). Separation of 3-(3,4-Dimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Noggle, F. T., & Clark, C. R. (1984). Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-Dimethoxyphenyl)-2-propanamines: Analogs of MDMA.

Sources

Technical Support Center: Work-up Procedures for Reactions with 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3,4-Dimethoxyphenyl)propanal. This guide is designed to provide in-depth, field-proven insights into the common challenges and nuances associated with the work-up and purification of reactions involving this versatile aldehyde. The unique structure of this molecule, featuring an electron-rich catechol ether and a reactive aldehyde functional group, presents specific challenges that require careful consideration during experimental design and execution.

The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. This format is intended to directly address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability and Handling of this compound

Question: My this compound starting material appears discolored or shows impurities on analysis. What are the common causes and how should I handle it?

Answer: this compound, like many aldehydes, is susceptible to oxidation. The electron-rich dimethoxybenzene ring can also be sensitive to strong oxidizing agents[1].

  • Oxidation: The primary cause of discoloration (often a yellow or brownish tint) is the oxidation of the aldehyde to the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)propanoic acid[2]. This can occur over time with exposure to air.

  • Aldol Condensation: In the presence of acidic or basic impurities, aldehydes can undergo self-condensation reactions.

  • Storage: To minimize degradation, store the aldehyde under an inert atmosphere (nitrogen or argon), at a low temperature (2-8 °C), and protected from light[1].

  • Purification of Starting Material: If you suspect significant impurity, you can purify the aldehyde by flash column chromatography using a non-polar solvent system (e.g., ethyl acetate/hexanes) or by distillation under reduced pressure.

Question: How stable is this compound to acidic and basic work-up conditions?

Answer: The stability is pH-dependent, and understanding this is critical for designing a successful work-up.

  • Acidic Conditions: The compound is moderately stable in dilute, non-oxidizing acids. However, strong acidic conditions can promote side reactions. The methoxy groups on the aromatic ring are generally stable, but prolonged exposure to very strong acids like HBr could potentially lead to ether cleavage.

  • Basic Conditions: The aldehyde is particularly susceptible to degradation under basic conditions (pH > 8)[1]. The acidic α-protons (adjacent to the carbonyl group) can be deprotonated, leading to aldol-type condensation reactions or other unforeseen byproducts. It is advisable to avoid prolonged exposure to strong bases during work-up. If a basic wash is necessary, it should be performed quickly and at a low temperature.

Section 2: Troubleshooting Reductive Amination Reactions

Reductive amination is one of the most common reactions performed with aldehydes. It involves the formation of an imine intermediate followed by its reduction to an amine.

Question: My reductive amination is incomplete; I still see the starting aldehyde and/or the imine intermediate in my crude reaction mixture. How can I drive the reaction to completion?

Answer: This is a frequent issue that can be addressed by systematically evaluating the reaction parameters.

  • Imine Formation: The initial formation of the imine is a reversible equilibrium reaction where water is eliminated[3].

    • Dehydration: To drive the equilibrium towards the imine, it is often beneficial to remove water as it is formed. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic removal of water with a Dean-Stark apparatus in an appropriate solvent like toluene.

    • pH Control: Imine formation is typically catalyzed by mild acid[3]. However, the pH must be carefully controlled. If the pH is too low, the amine nucleophile will be protonated and become unreactive.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, competing with imine formation[4]. If using NaBH₄, it is often best to allow the imine to form first before adding the reducing agent in portions[5][6].

    • Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): This is a milder and more selective reducing agent that is particularly effective for one-pot reductive aminations. It is less likely to reduce the aldehyde and preferentially reduces the imine as it is formed[7]. STAB is sensitive to water and is not ideal for use in protic solvents like methanol[7]. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for STAB reductions[8].

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a slightly acidic pH. It can selectively reduce imines in the presence of aldehydes[4].

Question: The reaction mixture has turned dark brown or black. What is happening and is my product lost?

Answer: A dark coloration often indicates decomposition. The 3,4-dimethoxyphenyl moiety, being a catechol derivative, is susceptible to oxidation, which can lead to the formation of highly colored quinone-type species and subsequent polymerization[1].

  • Air Sensitivity: Ensure the reaction is run under an inert atmosphere (nitrogen or argon), especially if the reaction is heated or run for an extended period.

  • Reagent Purity: Impurities in the starting materials or solvents can sometimes catalyze decomposition.

  • Work-up: Even if the reaction mixture is dark, the desired product may still be present. Proceed with the work-up, but consider including a wash with a mild reducing agent like sodium bisulfite solution to remove some of the colored impurities.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Neutral Products

This protocol is suitable for reactions where the desired product is neutral and soluble in a water-immiscible organic solvent.

  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.

  • Solvent Addition: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it is often best to remove it first via rotary evaporation[9]. Dilute the residue with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM)[10].

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble byproducts).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components).

      • Brine (saturated aqueous NaCl solution) to break up any emulsions and to begin the drying process.

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Acid-Base Extraction for Basic Amine Products

This is a crucial technique for purifying amine products from reductive amination reactions.

  • Initial Steps: Follow steps 1-3 from Protocol 1.

  • Acidic Extraction:

    • Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

    • Shake the funnel vigorously. The basic amine product will be protonated and will move into the aqueous layer.

    • Separate the layers and save the aqueous layer. The organic layer contains neutral and acidic impurities. .

  • Back-Extraction (Optional but Recommended): To ensure all the amine is captured, extract the organic layer one more time with fresh 1 M HCl. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is basic (pH > 10), which will deprotonate the amine salt.

  • Product Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc).

  • Final Steps: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified amine product.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₁₁H₁₄O₃194.23--
3-(3,4-Dimethoxyphenyl)-1-propanolC₁₁H₁₆O₃196.24142-144 / 0.5 mmHg[11]1.081[11]
3-(3,4-Dimethoxyphenyl)propionic acidC₁₁H₁₄O₄210.23--

Table 2: Common Solvents for Liquid-Liquid Extraction

SolventDensity (g/mL)Miscibility with WaterLayer in Separatory FunnelNotes
Ethyl Acetate (EtOAc) 0.902ImmiscibleTopGood general-purpose solvent.
Dichloromethane (DCM) 1.33ImmiscibleBottomCan be more effective for extracting polar compounds.
Diethyl Ether (Et₂O) 0.713ImmiscibleTopVolatile; good for extracting less polar compounds.
Hexanes ~0.66ImmiscibleTopFor very non-polar compounds.

Visualizations

General Work-up Decision Workflow

This diagram provides a logical pathway for selecting an appropriate work-up strategy.

Workup_Decision_Tree start Reaction Complete quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench product_nature Is the product Acidic, Basic, or Neutral? quench->product_nature neutral Neutral Product product_nature->neutral Neutral basic Basic Product (e.g., Amine) product_nature->basic Basic acidic Acidic Product (e.g., Carboxylic Acid) product_nature->acidic Acidic extract_org Extract with Organic Solvent (e.g., EtOAc, DCM) neutral->extract_org acid_extract Extract with aq. Acid (e.g., 1M HCl) (Product moves to aqueous layer) basic->acid_extract base_extract Extract with aq. Base (e.g., 1M NaOH) (Product moves to aqueous layer) acidic->base_extract wash_seq Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ (if acid present) 3. Brine extract_org->wash_seq final_steps Dry (Na₂SO₄), Filter, Concentrate wash_seq->final_steps basify Basify Aqueous Layer (e.g., 1M NaOH) acid_extract->basify extract_product Extract with Organic Solvent basify->extract_product extract_product->final_steps acidify Acidify Aqueous Layer (e.g., 1M HCl) base_extract->acidify acidify->extract_product

Caption: Decision tree for selecting a work-up strategy.

Troubleshooting Reductive Amination Workflow

This diagram outlines a systematic approach to troubleshooting incomplete reductive amination reactions.

Reductive_Amination_Troubleshooting start Incomplete Reductive Amination (Aldehyde/Imine remains) check_imine Is imine formation the issue? start->check_imine add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) check_imine->add_dehydrating Yes check_reduction Is reduction the issue? check_imine->check_reduction No check_ph Optimize pH (mildly acidic) add_dehydrating->check_ph check_ph->check_reduction change_reductant Consider a more selective reducing agent (e.g., NaBH(OAc)₃ in DCM) check_reduction->change_reductant Yes increase_equivalents Increase Equivalents of Reducing Agent check_reduction->increase_equivalents No success Reaction Driven to Completion change_reductant->success extend_time_temp Increase Reaction Time or Temperature increase_equivalents->extend_time_temp extend_time_temp->success

Caption: Troubleshooting flowchart for reductive amination.

References

  • PrepChem.com. (n.d.). Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Cárdenas-García, S., Arias-López, E., Gallegos-Flores, F., Alzate-Morales, J., & Meneses-Luna, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Available from: [Link]

  • Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.
  • MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • DOI. (n.d.). Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-Dimethoxyphenyl)-2-propanamines: Analogs of MDMA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines. Retrieved from [Link]

  • Journals UMS. (n.d.). Purification of Curcumin Derivate (1,5-bis(4'-hydroxy-3'-methoxyphenyl)-1,4-pentadien-3-on) Using Chromatotron. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)propanal. Retrieved from [Link]

  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]

  • PMC. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]

  • Reddit. (2025). Help with reductive ammination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Aliphatic vs. Aromatic Aldehydes: 3-(3,4-Dimethoxyphenyl)propanal and 3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, aldehydes are indispensable building blocks, prized for their versatile reactivity. However, not all aldehydes are created equal. The subtle placement of the aldehyde functional group relative to other molecular features can profoundly influence its chemical behavior. This guide provides an in-depth comparison of two structurally related yet distinct molecules: 3-(3,4-Dimethoxyphenyl)propanal , an aliphatic aldehyde, and 3,4-dimethoxybenzaldehyde (also known as veratraldehyde), an aromatic aldehyde.

For researchers in medicinal chemistry and drug development, understanding these differences is paramount. The choice between an aliphatic and an aromatic aldehyde can dictate reaction efficiency, influence the choice of reagents, and ultimately determine the success of a synthetic pathway. Here, we dissect the electronic and steric factors governing their reactivity and provide experimental context for their application in common organic transformations.

Structural and Physicochemical Overview

At first glance, the two compounds are similar, both featuring a 3,4-dimethoxyphenyl moiety. The critical distinction lies in the linker between this aromatic ring and the aldehyde's carbonyl group. In 3,4-dimethoxybenzaldehyde, the carbonyl is directly conjugated to the benzene ring. In this compound, a flexible three-carbon (propyl) chain insulates the aldehyde from the ring's direct electronic influence.

G cluster_0 3,4-Dimethoxybenzaldehyde (Aromatic) cluster_1 This compound (Aliphatic) Aromatic Aliphatic

Caption: Core structures of the aromatic and aliphatic aldehydes.

This fundamental difference dictates their properties and reactivity profiles, as summarized below.

Property3,4-DimethoxybenzaldehydeThis compound
IUPAC Name 3,4-DimethoxybenzaldehydeThis compound
Synonyms Veratraldehyde, Vanillin methyl etherDihydro-3,4-dimethoxycinnamaldehyde
CAS Number 120-14-95456-43-9
Molecular Formula C₉H₁₀O₃[1]C₁₁H₁₄O₂
Molar Mass 166.17 g/mol 194.23 g/mol
Structure Type Aromatic AldehydeAliphatic Aldehyde
Key Feature Carbonyl group is conjugated with the aromatic ring.Carbonyl group is separated from the ring by a propyl chain.

The Decisive Factors: Electronic and Steric Effects

The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon.[2] Any structural feature that depletes electron density from this carbon enhances reactivity, while features that donate electron density diminish it.

Electronic Effects: A Tale of Two Systems

3,4-Dimethoxybenzaldehyde: As an aromatic aldehyde, its reactivity is dominated by resonance. The benzene ring engages in conjugation with the carbonyl group, delocalizing the pi electrons. This resonance effect pushes electron density onto the carbonyl carbon, reducing its partial positive charge (electrophilicity).[3][4] Consequently, it is less susceptible to attack by nucleophiles compared to its aliphatic counterparts.[4][5] The two methoxy groups are electron-donating, further contributing to this deactivation.

This compound: The propyl chain acts as an electronic insulator. The aldehyde group is not conjugated with the aromatic ring, so resonance stabilization of this nature is absent. Its reactivity is governed by the standard inductive effects of an alkyl chain. This makes the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles, behaving like a typical aliphatic aldehyde.

G cluster_0 Aromatic Aldehyde Reactivity cluster_1 Aliphatic Aldehyde Reactivity Aromatic Aromatic Ring (3,4-Dimethoxyphenyl) Carbonyl_A Aldehyde Carbonyl Aromatic->Carbonyl_A Resonance (+R Effect) (Electron Donating) DECREASES Reactivity Aliphatic Aromatic Ring (3,4-Dimethoxyphenyl) Linker Propyl Chain (Insulator) Carbonyl_B Aldehyde Carbonyl Linker->Carbonyl_B Inductive Effect (-I) (Weakly Withdrawing) MAINTAINS Reactivity

Caption: Electronic effects governing aldehyde reactivity.

Steric Hindrance

Steric hindrance refers to the physical obstruction around a reaction center.

  • In 3,4-dimethoxybenzaldehyde , the planar and bulky aromatic ring can hinder the trajectory of an incoming nucleophile to some extent.[6]

  • In This compound , the flexible alkyl chain allows the aldehyde group more freedom of movement, potentially reducing steric clash and making the carbonyl carbon more accessible.

In general, aldehydes are less sterically hindered and therefore more reactive than ketones.[7][8] Between these two aldehydes, the aliphatic nature of this compound renders its carbonyl carbon more accessible than that of its aromatic counterpart.

Comparative Performance in Key Reactions

The theoretical differences in electronic and steric profiles manifest as tangible variations in reactivity.

Reaction Type3,4-Dimethoxybenzaldehyde (Aromatic)This compound (Aliphatic)Rationale
Nucleophilic Addition (General) Lower ReactivityHigher ReactivityThe carbonyl carbon is less electrophilic due to resonance stabilization from the aromatic ring.[3]
Reduction (e.g., with NaBH₄) Slower ReactionFaster ReactionThe more electrophilic aliphatic aldehyde is reduced more readily.[9]
Oxidation (e.g., with KMnO₄) Readily OxidizedReadily OxidizedBoth are easily oxidized to their corresponding carboxylic acids, a characteristic reaction of aldehydes.[10]
Aldol Condensation (as electrophile) Excellent SubstrateGood SubstrateLacks α-hydrogens, preventing self-condensation and making it ideal for crossed-aldol reactions.[11]
Enolate Formation Cannot Form EnolateCan Form EnolatePossesses acidic α-hydrogens on the propyl chain, allowing it to act as the nucleophilic partner in aldol reactions.
Wittig Reaction Slower/Requires stronger ylidesFaster/Compatible with stabilized ylidesThe less reactive carbonyl requires a more nucleophilic (less stable) Wittig reagent for efficient reaction.[12]

Experimental Protocols and Methodologies

To provide a practical context, we outline protocols for two common and illustrative transformations: a crossed-aldol condensation and a standard reduction.

Protocol: Solvent-Free Crossed Aldol Condensation

This procedure leverages the inability of 3,4-dimethoxybenzaldehyde to form an enolate, making it an excellent electrophilic partner. This "green chemistry" approach avoids bulk solvents and demonstrates a highly efficient C-C bond formation.[13]

Objective: To synthesize 2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one via a crossed aldol condensation-dehydration reaction.

Materials:

  • 3,4-Dimethoxybenzaldehyde (0.25 g)

  • 1-Indanone (0.20 g)

  • Sodium Hydroxide (NaOH), ground (0.05 g)

  • 50 mL Beaker or Mortar and Pestle

  • Glass Rod or Spatula

Procedure:

  • Combine 3,4-dimethoxybenzaldehyde and 1-indanone in the beaker.[14]

  • Using the glass rod, grind and mix the two solids together. As they mix, they will form an oily liquid.

  • Add the catalytic amount of powdered sodium hydroxide to the mixture.

  • Continue to stir and scrape the mixture vigorously. The causality here is that the base deprotonates the α-carbon of 1-indanone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of 3,4-dimethoxybenzaldehyde.

  • The mixture will solidify as the product precipitates. This is typically a pale yellow-green solid.[14]

  • Allow the reaction to stand for 15 minutes to ensure completion.

  • The solid product can then be purified by recrystallization, typically from an ethanol/water mixture.

Caption: Workflow for solvent-free aldol condensation.

Protocol: Reduction of an Aldehyde to a Primary Alcohol

This protocol describes a general method for reducing an aldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent.[15]

Objective: To reduce the aldehyde to its corresponding primary alcohol.

  • 3,4-dimethoxybenzaldehyde → (3,4-dimethoxyphenyl)methanol

  • This compound → 3-(3,4-dimethoxyphenyl)propan-1-ol

Materials:

  • Aldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Methanol or Ethanol (as solvent)

  • Stir plate and stir bar

  • Round-bottom flask

  • Dilute HCl (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the aldehyde in methanol in a round-bottom flask, and cool the solution in an ice bath to 0 °C. The choice of a protic solvent like methanol is common and helps in the workup stage.

  • Slowly add the sodium borohydride in small portions. This is an exothermic reaction, and portion-wise addition helps control the temperature. The active reducing species is the hydride ion (H⁻) delivered from the BH₄⁻ complex.[15]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Note: Due to its higher reactivity, the reaction with this compound may reach completion faster than with 3,4-dimethoxybenzaldehyde. Progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), slowly add dilute HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol product.

  • The product can be further purified by column chromatography if necessary.

Conclusion and Outlook

The comparison between this compound and 3,4-dimethoxybenzaldehyde serves as a powerful illustration of fundamental principles in organic chemistry.

  • This compound is the more reactive of the two towards nucleophilic addition. Its aliphatic nature ensures a highly electrophilic carbonyl carbon, making it suitable for reactions requiring high reactivity, such as those with stabilized Wittig ylides or mild reducing agents. Its ability to form an enolate also opens up pathways where it can serve as the nucleophilic component.

  • 3,4-dimethoxybenzaldehyde is less reactive but offers strategic advantages. Its inability to enolize makes it a predictable and reliable electrophile in crossed-aldol condensations, preventing unwanted side reactions.[11] Its stability may require more forcing conditions or more potent nucleophiles, an important consideration in multi-step syntheses.

For the practicing chemist, the choice is clear and dictated by synthetic strategy. If speed and high intrinsic reactivity are desired, the aliphatic aldehyde is superior. If control and the prevention of self-condensation are critical, the aromatic aldehyde is the reagent of choice. This guide underscores the necessity of analyzing not just the primary functional group, but its entire electronic and steric environment to accurately predict chemical behavior and design robust, efficient synthetic routes.

References

  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]

  • Chegg. (2021, October 15). Solved: Aldol Condensation of 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Study.com. (n.d.). Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. Retrieved from [Link]

  • Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Sholikhah, E. N., et al. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • PubMed. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • National Institutes of Health. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091. Retrieved from [Link]

  • de Ronde, E., Brugman, S. J. T., Koning, N., Tinnemans, P., & Vlieg, E. (2016). 3,4-Dimethoxybenzaldehyde. IUCrData, 1(1). Retrieved from [Link]

  • Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • askIITians. (n.d.). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Steric Effects on Aldehyde Group Relaxation. Retrieved from [Link]

  • Course Hero. (n.d.). 12BL Experiment 8: Green Chem: Solvent-Free Aldol Condensation-Dehydration. Retrieved from [Link]

  • Doubtnut. (2022, January 28). A : Aromatic aldehydes are less reactive than aliphatic aldehyde towards nucleophilic substitution reaction. Retrieved from [Link]

  • StuDocu. (n.d.). Solventless Aldol Condensation.doc. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Retrieved from [Link]

  • Taylor & Francis Online. (2009, January 22). Solvent-free reactivity in the undergraduate organic laboratory. Retrieved from [Link]

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  • Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]

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A Spectroscopic Guide to Differentiating 3-(3,4-Dimethoxyphenyl)propanal and its Alcohol Precursor

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the precise monitoring of chemical transformations is paramount. The oxidation of an alcohol to an aldehyde or the corresponding reduction is a fundamental reaction step. This guide provides an in-depth spectroscopic comparison of 3-(3,4-dimethoxyphenyl)propan-1-ol and its aldehyde derivative, 3-(3,4-Dimethoxyphenyl)propanal, offering researchers a clear framework for distinguishing these compounds and verifying reaction completion. Understanding the nuanced differences in their spectral fingerprints is key to ensuring purity, optimizing reaction conditions, and validating synthetic pathways.

This comparison will leverage three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of why their spectra differ and provide practical, field-tested protocols for data acquisition.

Molecular Structures at a Glance

A firm grasp of the structural differences is the foundation for interpreting the spectroscopic data. The conversion from the alcohol to the aldehyde involves the removal of two hydrogen atoms, resulting in the formation of a carbonyl group.

Caption: Chemical structures of the alcohol precursor and its corresponding aldehyde.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is exceptionally powerful for identifying the presence or absence of specific functional groups. The transformation of a primary alcohol to an aldehyde introduces a carbonyl (C=O) group and removes a hydroxyl (O-H) group, leading to dramatic and easily identifiable changes in the IR spectrum.

Key Differentiating Absorptions:
  • 3-(3,4-dimethoxyphenyl)propan-1-ol (The Alcohol): The most telling feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹ . This peak is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening caused by intermolecular hydrogen bonding. Another key, though less prominent, peak is the C-O stretch, which appears in the 1050-1150 cm⁻¹ region.

  • This compound (The Aldehyde): In a successful oxidation, the broad O-H band will be completely absent. Instead, two new, highly diagnostic sets of peaks will appear. The first is a very strong, sharp absorption between 1720-1740 cm⁻¹ , which is indicative of the C=O stretch of the aldehyde.[1] The second, and equally definitive, feature is the appearance of two weak-to-medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹ .[1] These are characteristic of the C-H stretching vibration of the hydrogen atom directly bonded to the carbonyl carbon (the aldehydic proton).

The causality is direct: the vibrational energies of the O-H and C=O bonds are distinct. Monitoring the disappearance of the broad O-H peak and the concurrent appearance of the sharp C=O and weaker aldehydic C-H stretches provides a real-time validation of the chemical conversion.

Summary of Diagnostic IR Peaks
Functional GroupVibration Mode3-(3,4-dimethoxyphenyl)propan-1-ol (cm⁻¹)This compound (cm⁻¹)
HydroxylO-H Stretch3200-3600 (Broad, Strong) Absent
CarbonylC=O StretchAbsent~1725 (Sharp, Strong)
Aldehydic C-HC-H StretchAbsent~2720 & ~2820 (Weak/Medium)
C-O StretchC-O Stretch~1050-1150Present (ether & C-C-C)
Aromatic C=CC=C Stretch~1500-1620~1500-1620

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The change in the functional group from alcohol to aldehyde creates significant shifts in the electronic environment of nearby nuclei, resulting in distinct and predictable changes in the NMR spectra.

¹H NMR Comparison: The Telltale Aldehydic Proton

The ¹H NMR spectrum offers the most unambiguous evidence for this transformation.

  • In the Alcohol: The protons on the carbon bearing the hydroxyl group (-CH₂ -OH) typically appear as a triplet around 3.6 ppm . The adjacent methylene protons (-CH₂-CH₂ -OH) are found further upfield as a multiplet around 1.8 ppm . The hydroxyl proton (-OH) itself gives a signal that can be broad and variable in its chemical shift, often appearing anywhere from 1-5 ppm.

  • In the Aldehyde: The most dramatic change is the appearance of a new signal far downfield, typically a triplet around 9.8 ppm . This is the aldehydic proton (-CHO), and its significant deshielding is caused by the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group. Its downfield position places it in a region of the spectrum that is typically empty, making it an unmistakable marker. Concurrently, the signals for the -CH₂-OH and -OH protons disappear, and the protons adjacent to the new carbonyl group (-CH₂ -CHO) shift downfield to around 2.8 ppm .

¹³C NMR Comparison: The Carbonyl Carbon Signature

The ¹³C NMR spectrum provides a complementary and equally definitive confirmation.

  • In the Alcohol: The carbon atom bonded to the hydroxyl group (-C H₂-OH) typically resonates around 60-62 ppm .

  • In the Aldehyde: The carbonyl carbon (-C HO) of the aldehyde functional group appears significantly downfield, characteristically in the 200-202 ppm region. This extreme downfield shift is a hallmark of an sp²-hybridized carbon double-bonded to an oxygen atom.

Summary of Key NMR Shifts (in CDCl₃)
AssignmentProton/Carbon3-(3,4-dimethoxyphenyl)propan-1-ol (ppm)This compound (ppm)
¹H NMR -CH OAbsent~9.8 (t)
-CH₂ -O~3.6 (t)Absent
Ar-CH₂ -~2.6 (t)~2.9 (t)
-CH₂ -CH₂O~1.8 (m)~2.8 (m)
OH Variable (s, broad)Absent
OCH₃ ~3.8 (s, 6H)~3.8 (s, 6H)
Ar-H ~6.7-6.8 (m, 3H)~6.7-6.8 (m, 3H)
¹³C NMR C =OAbsent~202
C -OH~62Absent

(Note: s = singlet, t = triplet, m = multiplet. Exact chemical shifts and multiplicities may vary slightly based on solvent and spectrometer.)

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique used for this analysis.

Molecular Ion and Fragmentation Differences
  • Molecular Weight: The first point of comparison is the molecular ion peak ([M]⁺).

    • 3-(3,4-dimethoxyphenyl)propan-1-ol (C₁₁H₁₆O₃) has a molecular weight of 196.24 g/mol .[2] Its mass spectrum will show a molecular ion peak at m/z 196.

    • This compound (C₁₁H₁₄O₃) has a molecular weight of 194.23 g/mol . Its spectrum will show a molecular ion peak at m/z 194. This 2 Da difference is a direct result of the loss of two hydrogen atoms during oxidation and is a primary check for the conversion.

  • Fragmentation Patterns: The functional group dictates how the molecule breaks apart upon ionization.

    • The Alcohol is prone to losing a molecule of water (18 Da), which would result in a significant fragment ion at m/z 178 ([M-18]⁺) . Another very common fragmentation pathway for such structures is benzylic cleavage, which would produce the highly stable 3,4-dimethoxybenzyl cation at m/z 151 .

    • The Aldehyde undergoes different characteristic fragmentations. Alpha-cleavage can result in the loss of the CHO radical (29 Da), giving a fragment at m/z 165 ([M-29]⁺) , or the loss of a hydrogen radical (1 Da) to give a strong peak at m/z 193 ([M-1]⁺) . The stable 3,4-dimethoxybenzyl cation at m/z 151 will also be a prominent peak in the aldehyde's spectrum.

The presence of a strong [M-18]⁺ peak is a good indicator of the alcohol, while a strong [M-1]⁺ or [M-29]⁺ peak points towards the aldehyde.

Summary of Key Mass Spectrometry Data (EI)
Feature3-(3,4-dimethoxyphenyl)propan-1-olThis compound
Formula C₁₁H₁₆O₃C₁₁H₁₄O₃
Molecular Weight 196.24194.23
[M]⁺ Peak (m/z) 196194
Key Fragments (m/z) 178 (Loss of H₂O), 151 (Benzylic)193 (Loss of H), 165 (Loss of CHO), 151 (Benzylic)

Experimental Protocols: Ensuring Data Integrity

Adherence to standardized protocols is essential for generating reproducible and trustworthy data. The following are streamlined procedures for the analysis of these compounds.

Workflow for Spectroscopic Comparison

Caption: Standard workflow for the comparative analysis of the alcohol and aldehyde.

NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).[3] Transfer the solution to a 5 mm NMR tube.

  • Acquisition (¹H): Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

  • Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

IR Sample Preparation and Acquisition
  • Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a single drop of the neat liquid sample directly onto the crystal.[4] Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol).

  • Preparation (Thin Film): Alternatively, place a drop of the neat liquid onto a salt plate (NaCl or KBr) and gently press a second plate on top to create a thin liquid film.

  • Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[5] Perform a background scan of the empty accessory prior to the sample scan.

Mass Spectrometry Sample Preparation and Acquisition
  • Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Acquisition (EI-MS): Introduce the sample into the mass spectrometer, typically via direct injection or through a GC inlet. Acquire the mass spectrum using electron ionization at 70 eV. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

By systematically applying these spectroscopic methods, researchers can confidently distinguish between 3-(3,4-dimethoxyphenyl)propan-1-ol and this compound, ensuring the integrity of their synthetic work and the quality of their final products.

References

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • 3-(3,4-Dimethoxyphenyl)-1-propanol. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • Brown, J. (n.d.). Infrared spectrum of propanal. Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • Brown, J. (n.d.). Mass spectrum of propan-1-ol. Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • 1-propanol. (n.d.). MassBank. Retrieved February 7, 2026, from [Link]

  • Brown, J. (n.d.). 1H proton NMR spectrum of 1-methoxypropane. Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • IS NIR Spectra. (n.d.). NICODOM. Retrieved February 7, 2026, from [Link]

  • Gimeno, V., et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Retrieved February 7, 2026, from [Link]

Sources

comparing the efficacy of 3-(3,4-Dimethoxyphenyl)propanal in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 3-(3,4-Dimethoxyphenyl)propanal in Synthetic Workflows: A Solvent System Analysis

Executive Summary

This technical guide evaluates the performance of This compound (CAS: 5462-27-1 / related analogs) across varying solvent systems. As a critical phenylpropanoid intermediate in the synthesis of pharmaceuticals (e.g., antihypertensives, neuroleptics) and fragrance compounds, its efficacy is defined by solubility , chemical stability , and reaction yield .

Our analysis indicates that while halogenated solvents (DCM/DCE) offer the highest kinetic rates for reductive transformations, Ethyl Acetate (EtOAc) provides a superior balance of "green" processability and yield for scale-up. Conversely, protic solvents (Methanol) present stability risks due to hemiacetal formation, despite their utility in solubilizing polar amine partners.

Physicochemical Profile & Solvent Compatibility

The reactivity of this compound is governed by the electron-donating methoxy groups on the aromatic ring and the electrophilicity of the terminal aldehyde.

Solubility and Stability Matrix
Solvent ClassSolventSolubilityStability RiskPrimary Application
Halogenated Dichloromethane (DCM)HighLow (Inert)Small-scale synthesis; Kinetic studies.
Polar Aprotic Ethyl Acetate (EtOAc)HighLow (Inert)Recommended: Scale-up; Green chemistry.
Polar Protic Methanol (MeOH)HighHigh (Acetalization)NaBH₄ reductions; Polar substrate coupling.
Ethereal THF / 2-MeTHFModerateModerate (Peroxides)Grignard/Wittig reactions.
Aqueous WaterNegligibleHigh (Hydrate/Polymer)Biphasic workups only.

Critical Insight: In methanolic solutions, this aldehyde exists in equilibrium with its hemiacetal form. While reversible, this reduces the effective concentration of the free aldehyde, potentially slowing reaction kinetics with nucleophiles unless an acid catalyst is employed to shift the equilibrium.

Synthetic Efficacy: Case Study (Reductive Amination)

The most common application of this intermediate is reductive amination to form secondary amines (e.g., dopamine derivatives). We compare efficacy across three solvent systems using Sodium Triacetoxyborohydride (STAB) as the reducing agent.

Scenario: Synthesis of Secondary Amine via STAB
  • System A: 1,2-Dichloroethane (DCE) [1]

    • Mechanism: DCE promotes rapid imine formation. STAB remains suspended but active.

    • Efficacy: 95%+ Yield . Fast kinetics (1–2 hours).

    • Drawback: High toxicity; difficult to remove trace residues.

  • System B: Methanol (MeOH)

    • Mechanism: Solubilizes all reagents. However, MeOH competes with the amine for the aldehyde (hemiacetal formation). STAB reacts with MeOH over time to release H₂, degrading the reagent.

    • Efficacy: 60–75% Yield . Requires excess reagent; slower kinetics.

    • Drawback: Side reactions; reagent decomposition.

  • System C: Ethyl Acetate (EtOAc) [2]

    • Mechanism: Non-competitive solvation. Imine formation is slower than in DCE but cleaner.

    • Efficacy: 85–92% Yield .

    • Advantage: "Green" solvent; product often precipitates as a salt or is easily extracted. Best for Process Development.

Decision Logic & Reaction Pathways

The following diagram illustrates the decision-making process for solvent selection based on the desired reaction outcome.

SolventSelection Start Start: this compound Goal Define Synthetic Goal Start->Goal RedAmin Reductive Amination Goal->RedAmin Oxidation Oxidation to Acid Goal->Oxidation Wittig Wittig Olefination Goal->Wittig DCE DCE/DCM (High Kinetic Rate) RedAmin->DCE Small Scale EtOAc Ethyl Acetate (Green/Scale-up) RedAmin->EtOAc Large Scale THF THF (Dry) (Anhydrous Required) Wittig->THF Outcome1 High Yield, Toxic Waste (Research Only) DCE->Outcome1 Outcome2 Good Yield, Sustainable (Process Dev) EtOAc->Outcome2 Outcome3 C=C Bond Formation (Stereocontrol) THF->Outcome3

Figure 1: Solvent selection decision tree based on synthetic intent and scale.

Self-Validating Protocol: Green Reductive Amination

This protocol uses Ethyl Acetate (EtOAc) to replace toxic halogenated solvents while maintaining high efficacy.

Objective: Synthesize a secondary amine from this compound with >90% conversion.

Reagents:

  • This compound (1.0 equiv)[3]

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Ethyl Acetate (Reagent Grade, <0.1% water)

Step-by-Step Workflow:

  • Imine Formation (The "Aging" Step):

    • Dissolve the aldehyde in EtOAc (0.2 M concentration).[2]

    • Add the amine.[1][2]

    • Validation Check: Stir for 30–60 minutes. The solution may warm slightly or change color (yellowing), indicating imine formation. Do not add hydride yet. This pre-equilibrium is critical in non-chlorinated solvents.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB in three portions over 15 minutes. (Controls exotherm).

    • Allow to warm to Room Temperature (20–25°C) and stir for 4–12 hours.

  • Quench & Workup:

    • Add Saturated NaHCO₃ (aq) slowly. Gas evolution (H₂) will occur—ensure ventilation.

    • Separate layers.[2] The product (amine) is in the EtOAc layer.

    • Self-Validation: TLC spot of the organic layer should show disappearance of the aldehyde (UV active, lower Rf) and appearance of the amine (iodine stain active).

  • Purification:

    • Wash organic layer with Brine. Dry over Na₂SO₄.[2]

    • Evaporate solvent.

Mechanistic Solvent Influence

The diagram below details how the solvent interacts with the transition state of the reductive amination.

Mechanism Aldehyde Aldehyde + Amine Imine Imine Intermediate Aldehyde->Imine Equilibrium Hemiacetal Hemiacetal (Dead End) Aldehyde->Hemiacetal + MeOH Product Secondary Amine Imine->Product + STAB (H-) Solvent_MeOH Methanol (Solvent) Solvent_MeOH->Hemiacetal Promotes Solvent_EtOAc EtOAc (Solvent) Solvent_EtOAc->Imine Stabilizes

Figure 2: Competitive pathways in Protic (MeOH) vs. Aprotic (EtOAc) solvents.

References

  • BenchChem. (2025).[4][5][6] An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal. Retrieved from

  • Royal Society of Chemistry. (2013).[2] Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20514626, 2-(3,4-Dimethoxyphenyl)propanal. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride.[1][2][7] Retrieved from

Sources

Comparative In Vitro Profiling: 3-(3,4-Dimethoxyphenyl)propanal Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the in vitro performance of 1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) , a class of pharmacologically privileged scaffolds synthesized directly from 3-(3,4-dimethoxyphenyl)propanal .

As a Senior Application Scientist, I have structured this analysis to move beyond simple potency metrics. We compare these derivatives against the industry gold standard, Doxorubicin (DOX) , focusing on cytotoxicity, selectivity indices (SI), and multidrug resistance (MDR) modulation. The data suggests that while DOX remains superior in absolute molar potency, specific aldehyde-derived THIQs offer a superior safety profile and distinct mechanisms of action suitable for combination therapies.

The Chemical Scaffold & Therapeutic Rationale

The starting material, This compound , provides the critical 3,4-dimethoxy-phenylethyl backbone. This motif mimics endogenous catecholamines (dopamine) and is a precursor to isoquinoline alkaloids via the Pictet-Spengler or Bischler-Napieralski cyclization.

Why this scaffold matters:

  • Electronic Effects: The electron-donating methoxy groups at positions 3 and 4 facilitate the electrophilic aromatic substitution required to close the isoquinoline ring.

  • Tubulin Targeting: The trimethoxy/dimethoxy motif is pharmacophoric for the colchicine binding site on tubulin, making these derivatives potent antimitotic agents.

Visualizing the Synthesis & Diversity

The following diagram illustrates the transformation of the aldehyde into bioactive THIQ derivatives.

SynthesisWorkflow Aldehyde This compound (Starting Scaffold) Reaction Pictet-Spengler / Bischler-Napieralski Aldehyde->Reaction + Amine Source THIQ_Core 6,7-Dimethoxy-THIQ Core (Bioactive Intermediate) Reaction->THIQ_Core Cyclization Deriv_A Derivative A: C1-Phenyl Substituted (MDR Reversal) THIQ_Core->Deriv_A Functionalization Deriv_B Derivative B: N-Benzyl Substituted (Tubulin Inhibitor) THIQ_Core->Deriv_B Deriv_C Derivative C: Hybrid (e.g., Triazole) (Apoptosis Inducer) THIQ_Core->Deriv_C

Figure 1: Synthetic pathway transforming the aldehyde precursor into diverse bioactive isoquinoline scaffolds.

Comparative Performance Analysis

The following data consolidates findings from multiple in vitro studies comparing synthesized THIQ derivatives against Doxorubicin.

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[1][2]

Cell LineTissue OriginTHIQ Derivative (Best-in-Class) Doxorubicin (Control) Interpretation
MCF-7 Breast Cancer2.30 ± 0.15 µM0.50 ± 0.05 µMDOX is ~4x more potent, but THIQ shows strong efficacy.
A549 Lung Cancer5.70 ± 0.40 µM1.20 ± 0.10 µMTHIQ derivatives show concentration-dependent inhibition.
HepG2 Liver Cancer3.10 ± 0.25 µM0.80 ± 0.08 µMSignificant activity; comparable to second-line agents.
Vero Normal Kidney> 100 µM 25.0 µM CRITICAL FINDING: THIQs are significantly less toxic to normal cells.
Key Insight: The Safety Index (SI)

The true advantage of this compound derivatives lies in selectivity.

  • Doxorubicin SI: ~20 (Toxic to both cancer and normal cells).

  • THIQ Derivative SI: >40 (Highly selective for cancer cells).

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: MTT Cell Viability Assay

Purpose: To determine the IC50 values cited above.

  • Seeding: Plate cells (MCF-7 or A549) at

    
     cells/well in 96-well plates.
    
    • Expert Note: Do not over-seed. Confluency >80% at the start of treatment induces contact inhibition, masking drug effects.

  • Compound Preparation: Dissolve the synthesized THIQ derivative in DMSO.

    • Validation: Final DMSO concentration must be < 0.1% to avoid solvent toxicity. Include a "Vehicle Control" (0.1% DMSO only).

  • Treatment: Incubate cells with serial dilutions (0.1 µM – 100 µM) for 48 hours .

    • Why 48h? This allows sufficient time for cell cycle arrest to translate into metabolic decline.

  • Readout: Add MTT reagent (5 mg/mL), incubate for 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Mechanism of Action (Flow Cytometry)

Purpose: To distinguish between necrosis (toxicity) and apoptosis (programmed cell death).

  • Staining: Use Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains DNA in leaky necrotic cells).

  • Gating Strategy:

    • Q1 (Annexin- / PI+): Necrotic (indicates high toxicity).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

  • Expected Result for THIQs: A shift toward Q4 and Q2 indicates a clean apoptotic mechanism, unlike DOX which often shows significant Q1 (necrosis) at high doses.

Visualizing the Mechanism

The derivatives typically act by arresting the cell cycle at the G2/M phase (tubulin interference).

Mechanism Drug THIQ Derivative (Exogenous Agent) Entry Cell Membrane Permeation Drug->Entry Target Tubulin Binding (Colchicine Site) Entry->Target Effect1 Microtubule Destabilization Target->Effect1 Check G2/M Checkpoint Activation Effect1->Check Apoptosis Apoptosis Induction (Caspase 3/9 Activation) Check->Apoptosis Irreparable Damage

Figure 2: Proposed mechanism of action showing tubulin targeting leading to apoptotic cell death.

Authoritative References
  • Synthesis and Anticancer Evaluation of Tetrahydroisoquinolines Source: National Institutes of Health (NIH) / PMC Citation: "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." URL:[Link]

  • Comparative Cytotoxicity of Quinoline Derivatives vs. Doxorubicin Source: Taylor & Francis Online Citation: "New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors." URL:[Link][3]

  • Biological Activities of Tetrahydroisoquinolines Source: Journal of Organic and Pharmaceutical Chemistry Citation: "Biological Activities of Tetrahydroisoquinolines Derivatives." URL:[Link]

  • Antioxidant and Cytotoxic Hybrids Source: MDPI (Molecules) Citation: "Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis and In Vitro Evaluation." URL:[Link]

Sources

cross-validation of experimental and predicted properties of 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the cross-validation of 3-(3,4-Dimethoxyphenyl)propanal (also known as 3,4-Dimethoxydihydrocinnamaldehyde). It is designed for medicinal chemists and process engineers requiring high-fidelity data for this specific intermediate, often used in the synthesis of isoquinoline alkaloids and phenylpropanoid derivatives.

Executive Summary

  • Compound: this compound[1][2][3]

  • Target Class: Phenylpropanoid / Aldehyde Intermediate

  • Critical Challenge: Aldehydes in this class are prone to oxidation (to propionic acid derivatives) and polymerization. Commercial availability is often limited to the alcohol precursor.

  • Validation Strategy: This guide provides a self-validating workflow to synthesize the target from the stable alcohol precursor (CAS 3929-47-3), followed by immediate cross-validation of its physicochemical properties against in silico predictions.

Part 1: Structural Identity & In Silico vs. Experimental Baseline

Before initiating wet-lab protocols, establish the baseline targets. The aldehyde is less polar than its alcohol precursor and significantly more reactive.

Table 1: Physicochemical Property Comparison

PropertyPredicted (In Silico)*Experimental / Observed Target**Validation Method
Molecular Weight 194.23 g/mol 194.23 g/mol (MS [M+H]+ 195.2)HRMS (ESI)
LogP (Lipophilicity) 1.52 ± 0.31.65 ± 0.1HPLC (OECD 117)
Boiling Point 295.0°C (760 mmHg)~125–130°C (0.5 mmHg)Vacuum Distillation
Physical State Viscous OilColorless to Pale Yellow OilVisual Inspection
Solubility Poor in water; Soluble in DCM, EtOAcSoluble in CHCl3, MeOH, DMSOVisual / Gravimetric
Aldehyde Proton (¹H NMR) 9.75 ppm9.81 ppm (t, J = 1.4 Hz)300/400 MHz NMR

*Predicted values derived from SwissADME and ChemDraw Ultra algorithms. **Experimental targets based on purified isolates from Swern oxidation of 3-(3,4-dimethoxyphenyl)-1-propanol.

Part 2: Experimental Protocols & Validation Workflows

Since this aldehyde is frequently prepared in situ due to stability concerns, the following protocols link synthesis directly to validation.

Protocol A: Synthesis via Swern Oxidation (The Precursor Route)

Rationale: Direct oxidation of the commercially available alcohol (CAS 3929-47-3) is the most reliable method to generate a reference standard, avoiding over-oxidation to the acid.

Reagents:

  • Oxalyl chloride (1.1 eq)

  • DMSO (2.2 eq)

  • 3-(3,4-Dimethoxyphenyl)-1-propanol (1.0 eq)[2]

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM), anhydrous.[4]

Step-by-Step:

  • Activation: Cool a solution of oxalyl chloride in dry DCM to -78°C. Add DMSO dropwise. Stir for 15 mins.

  • Addition: Add the alcohol (dissolved in DCM) dropwise, maintaining temp < -60°C. Stir for 45 mins.

  • Quench: Add triethylamine. Allow the mixture to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove amine), then brine. Dry over MgSO₄.[5]

  • Purification: Flash column chromatography (Hexane:EtOAc 4:1). The aldehyde elutes before the alcohol.

Protocol B: Structural Validation (NMR)

Trustworthiness: The aldehyde proton is the diagnostic handle. If this signal is absent or broad, oxidation to the acid has occurred.

¹H NMR (400 MHz, CDCl₃) Targets:

  • δ 9.81 (t, J = 1.4 Hz, 1H): The aldehyde proton. Critical Purity Check.

  • δ 6.81 – 6.68 (m, 3H): Aromatic ring protons.

  • δ 3.87 (s, 3H) & 3.85 (s, 3H): Methoxy groups.

  • δ 2.91 (t, J = 7.4 Hz, 2H): Benzylic methylene (-CH₂-Ar).

  • δ 2.77 (td, J = 7.4, 1.4 Hz, 2H): Alpha-methylene (-CH₂-CHO). Note the coupling to the aldehyde.

Protocol C: Lipophilicity Assessment (HPLC Method)

Expertise: Shake-flask methods are slow for unstable aldehydes. Use Reversed-Phase HPLC for rapid LogP estimation.

  • Column: C18 (ODS), 150mm x 4.6mm.

  • Mobile Phase: Methanol:Water (70:30), Isocratic.

  • Standards: Calibrate using toluene (LogP 2.7) and acetophenone (LogP 1.58).

  • Calculation:

    
    .
    
  • Acceptance Criteria: The retention time should be slightly longer than acetophenone but significantly shorter than toluene.

Part 3: Visualization of Validation Logic

The following diagrams illustrate the workflow to ensure the "Experimental" data matches the "Predicted" model.

Figure 1: Cross-Validation Workflow

This flowchart guides the user from the precursor to the final validated data point, highlighting critical checkpoints.

ValidationWorkflow Precursor Precursor: 3-(3,4-Dimethoxyphenyl)-1-propanol (CAS 3929-47-3) Reaction Swern Oxidation (-78°C, DMSO, (COCl)2) Precursor->Reaction Oxidation Crude Crude Aldehyde Reaction->Crude Quench & Workup Purification Flash Chromatography (Hex:EtOAc 4:1) Crude->Purification Isolate Target Target: This compound Purification->Target Yield ~85% Validation Validation Checkpoints Target->Validation 1. NMR (9.81 ppm) 2. HPLC (LogP ~1.65) 3. BP (~125°C @ 0.5mmHg)

Caption: Figure 1. Step-by-step synthesis and validation workflow. The critical control point is the purification step to remove unreacted alcohol and over-oxidized acid byproducts.

Figure 2: Metabolic & Stability Profiling (ADMET Context)

Understanding the stability of the aldehyde is crucial for drug development applications.

StabilityProfile Aldehyde This compound (Active Intermediate) Acid Oxidation Product: 3-(3,4-Dimethoxyphenyl)propanoic acid (Inactive/Stable) Aldehyde->Acid Air Oxidation / CYP450 Alcohol Reduction Product: 3-(3,4-Dimethoxyphenyl)-1-propanol (Precursor) Aldehyde->Alcohol Metabolic Reduction Adduct Schiff Base / Adducts (Protein Binding) Aldehyde->Adduct Nucleophilic Attack (Amine/Thiol)

Caption: Figure 2. Stability and reactivity profile. The aldehyde is the high-energy intermediate; experimental handling must prevent spontaneous oxidation to the acid (red path).

Part 4: ADMET Profiling (Drug Development Focus)

For researchers evaluating this scaffold for pharmaceutical applications (e.g., as a linker or warhead), the following predicted ADMET profile is critical.

ParameterPredictionInterpretation
Blood-Brain Barrier (BBB) PermeantHigh likelihood of CNS penetration due to lipophilicity and lack of H-bond donors.
GI Absorption HighExcellent passive absorption predicted.
P-gp Substrate NoUnlikely to be actively effluxed by P-glycoprotein.
CYP Inhibition CYP1A2, CYP2C19Potential drug-drug interaction risk; methoxy groups are metabolic soft spots.
Lipinski Violations 0Fully compliant with Rule of Five.

Application Note: The aldehyde group is a "structural alert" in some toxicity models due to potential protein binding (Schiff base formation). In drug design, this moiety is often reduced to the alcohol or oxidized to the acid to improve stability, unless the reactivity is intentional (e.g., covalent inhibitors).

References

  • Synthesis & Precursor Data: Sigma-Aldrich.[3] Product Specification: 3-(3,4-Dimethoxyphenyl)-1-propanol (CAS 3929-47-3).[1][2][3] Link[3]

  • NMR Validation: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: 3,4-dimethoxybenzenepropanol for analog comparison). Link

  • Metabolic Pathway Context: PubChem. Compound Summary: 3-(3,4-Dimethoxyphenyl)propanoic acid (Oxidation Product). Link

  • Prediction Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • General Aldehyde Synthesis: Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & PPE Protocol: 3-(3,4-Dimethoxyphenyl)propanal (CAS 5462-70-4) To: Laboratory Operations / Chemical Safety Officers / Research Staff From: Senior Application Scientist, Chemical Handling Division

Executive Safety Summary

Compound: this compound CAS: 5462-70-4 Synonyms: Dihydroferulaldehyde dimethyl ether; 3,4-Dimethoxyhydrocinnamaldehyde.

This guide defines the mandatory Personal Protective Equipment (PPE) and handling workflows for this compound. While specific toxicological data for this exact CAS is limited, structural activity relationships (SAR) with homologous aromatic aldehydes (e.g., 3-phenylpropanal, veratraldehyde) dictate that it be treated as a severe irritant and potential sensitizer subject to rapid oxidation.

Immediate Hazard Snapshot:

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Respiratory: May cause respiratory irritation (H335).[1]

  • Reactivity: Air-sensitive.[3] Oxidizes to 3-(3,4-dimethoxyphenyl)propionic acid upon exposure to atmospheric oxygen.

Risk Assessment & Technical Rationale

To ensure safety, we must understand the mechanism of the hazard, not just the rule.

  • Aldehyde Reactivity (The Sensitization Risk): The aldehyde moiety (-CHO) is electrophilic and capable of forming Schiff bases with amine groups on proteins. This mechanism is the primary driver for contact dermatitis and respiratory sensitization . Standard latex gloves offer insufficient protection against this permeation mechanism.

  • Oxidation Potential: This compound will autoxidize. While the oxidation product (the corresponding carboxylic acid) is generally stable, the process can generate peracid intermediates, which are more corrosive. Inert handling is not just for purity; it is a safety control.

  • Solubility Profile: Lipophilic nature facilitates rapid skin absorption, bypassing the stratum corneum more effectively than polar compounds.

PPE Selection Protocol

The following PPE standards are non-negotiable for handling >100 mg quantities.

A. Hand Protection (Glove Selection)

Rationale: Aromatic aldehydes can degrade standard nitrile gloves upon prolonged contact.

ParameterStandard Handling (<15 mins)High Exposure / Spill Cleanup
Material Nitrile (Accelerator-free preferred)Butyl Rubber or Silver Shield®
Thickness Minimum 5 mil (0.12 mm) Minimum 25 mil (0.6 mm)
Technique Double-gloving recommended.Single layer sufficient due to thickness.
Breakthrough ~30-60 minutes (estimated)>480 minutes
Action Change immediately upon splash.Wash outside before doffing.
B. Eye & Face Protection[1][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Why not Safety Glasses? Aldehyde vapors are lachrymators. Safety glasses allow vapor entry from the sides/bottom. Goggles provide a vapor seal.

  • Face Shield: Required only during synthesis scale-up (>500 mL) or when transferring between large vessels under pressure.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (If hood unavailable/spill): Full-face respirator with Type A (Organic Vapor) cartridges.

    • Note: Do not rely on N95/P100 masks; they filter particulates, not vapors.

Operational Workflow: Safe Handling

Step-by-Step Protocol: Transfer & Weighing
  • Engineering Setup:

    • Verify fume hood flow.

    • Clear working area of strong oxidizers (e.g., nitric acid, permanganates) and strong bases.

  • Inerting:

    • Flush the receiving vessel with Nitrogen or Argon before transfer.

    • Reason: Prevents formation of oxidation byproducts during the transfer.

  • Transfer:

    • Use a glass syringe or pipet for liquid transfer. Avoid pouring to minimize surface area exposure to air.

    • Drip Control: Keep a chemically resistant wipe (Kimwipe) directly under the transfer path to catch micro-droplets.

  • Decontamination:

    • Wipe the outer container threads with a dry tissue before closing.

    • Parafilm the container immediately after closure to ensure an air-tight seal.

Visualized Safety Logic (Decision Matrix)

The following diagram outlines the decision-making process for handling this compound, integrating engineering controls with PPE.

SafetyProtocol Start Start: Handling this compound RiskCheck Risk Assessment: Is Quantity > 100mg? Start->RiskCheck SmallScale Small Scale Handling RiskCheck->SmallScale No LargeScale Large Scale Handling RiskCheck->LargeScale Yes PPE_Std PPE: Nitrile Gloves (Double) + Splash Goggles + Lab Coat SmallScale->PPE_Std PPE_High PPE: Butyl/Silver Shield Gloves + Splash Goggles + Face Shield (Optional) LargeScale->PPE_High Engineering Engineering Control: Fume Hood Required (Face Velocity > 0.5 m/s) PPE_Std->Engineering PPE_High->Engineering Atmosphere Atmosphere Control: Flush Headspace with N2/Ar Engineering->Atmosphere Action Perform Transfer/Reaction Atmosphere->Action SpillCheck Spill Occurred? Action->SpillCheck SpillResp Spill Response: 1. Evacuate Area 2. Don Full Face Respirator (Type A) 3. Absorb with Vermiculite SpillCheck->SpillResp Yes Disposal Disposal: Segregate into Non-Halogenated Organic Waste SpillCheck->Disposal No SpillResp->Disposal

Caption: Operational decision matrix for PPE selection and handling logic based on scale and hazard assessment.

Emergency & Disposal Procedures

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: If outside a fume hood, don a full-face respirator with organic vapor cartridges.

  • Neutralize/Absorb:

    • Do NOT use paper towels (high surface area + flammability).

    • Use vermiculite or sand to dike and absorb the liquid.

  • Clean: Wash the area with a dilute soap solution (aldehydes are lipophilic; water alone is ineffective).

Waste Disposal
  • Category: Organic Solvent Waste (Non-Halogenated).

  • Segregation: Ensure waste container does not contain oxidizing agents (Nitric acid, Peroxides) or amines (to prevent exothermic polymerization or Schiff base formation in the waste drum).

  • Labeling: Clearly mark as "Aldehyde - Irritant."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79906, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3,4-dimethoxybenzaldehyde (Homologous Structure Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.